Ethyl 5-pyrimidinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDQAKDVQNVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400994 | |
| Record name | ethyl 5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-50-8 | |
| Record name | ethyl 5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-pyrimidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Pyrimidinecarboxylate from 5-Bromopyrimidine via Palladium-Catalyzed Carbonylation
This guide provides a comprehensive overview and detailed protocols for the synthesis of ethyl 5-pyrimidinecarboxylate, a valuable building block in medicinal chemistry and drug development, from the readily available precursor, 5-bromopyrimidine. The core of this transformation lies in the palladium-catalyzed carbonylation reaction, a powerful and versatile method for the introduction of a carbonyl group into an aromatic system.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic route, grounded in mechanistic principles and field-proven insights.
Introduction: The Strategic Importance of Pyrimidine-5-carboxylates
Pyrimidine-5-carboxylates are key structural motifs in a wide array of biologically active molecules. Their utility stems from the pyrimidine core's role as a privileged scaffold in medicinal chemistry, capable of engaging in various biological interactions, and the ester functionality, which serves as a versatile handle for further chemical modifications. The synthesis of these compounds, therefore, is of significant interest to the pharmaceutical and agrochemical industries. While several methods for the synthesis of pyrimidine esters exist, many suffer from limitations such as harsh reaction conditions, low yields, or the use of hazardous reagents.[3] Palladium-catalyzed carbonylation of the corresponding halopyrimidine offers a direct, efficient, and highly modular approach to these valuable intermediates.[2][4]
The Core Transformation: Palladium-Catalyzed Ethoxycarbonylation
The conversion of 5-bromopyrimidine to this compound is achieved through a palladium-catalyzed carbonylation reaction. This process involves the coupling of the aryl bromide with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. The overall transformation is depicted below:
Figure 1: General reaction scheme for the palladium-catalyzed ethoxycarbonylation of 5-bromopyrimidine.
The success of this reaction hinges on the careful selection of the catalyst system, solvent, base, and reaction conditions. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, making the optimization of these parameters crucial for achieving high yields and purity.
Mechanistic Insights: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed carbonylation of an aryl halide generally proceeds through a well-established catalytic cycle, as illustrated in the following diagram:
Caption: The catalytic cycle of palladium-catalyzed carbonylation.
-
Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of 5-bromopyrimidine. This is often the rate-determining step. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can enhance the rate of this step.[4]
-
CO Coordination and Migratory Insertion: Carbon monoxide then coordinates to the resulting Pd(II) complex, followed by a migratory insertion of the pyrimidyl group onto the carbonyl carbon to form an acyl-palladium intermediate.
-
Alcoholysis and Reductive Elimination: The acyl-palladium complex reacts with ethanol, typically facilitated by a base, to yield the desired ethyl ester product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated through reductive elimination, allowing the catalytic cycle to continue.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust starting point for the synthesis of this compound, based on established procedures for the carbonylation of heteroaryl bromides.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Triethylamine (NEt₃, 3.0 eq)
-
Anhydrous Ethanol (EtOH, 5.0 eq)
-
Anhydrous Toluene (solvent)
-
Carbon Monoxide (CO) gas (balloon or high-pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, anhydrous ethanol, and triethylamine via syringe.
-
CO Introduction: Purge the reaction mixture with carbon monoxide gas for 5-10 minutes, then maintain a positive pressure of CO using a balloon or connect to a high-pressure reactor.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Key Parameter Optimization: The Causality Behind Experimental Choices
The efficiency of the carbonylation reaction is highly dependent on a synergistic interplay of several parameters. The following table summarizes key variables and the rationale for their selection.
| Parameter | Recommended Choice | Rationale & Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable, and readily available Pd(0) or Pd(II) precursors that are easily reduced in situ to the active Pd(0) catalyst. |
| Ligand | Xantphos, P(t-Bu)₃·HBF₄ | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the Pd(0) to the C-Br bond, which is often the rate-limiting step.[4] Xantphos is a bidentate ligand known for its effectiveness in carbonylation reactions.[5] |
| Solvent | Toluene, Acetonitrile, Dioxane | Aprotic solvents are generally preferred. Toluene is a good choice for its ability to dissolve the reagents and its suitable boiling point. Acetonitrile has also been shown to be an excellent solvent for similar carbonylations.[6] |
| Base | Triethylamine (NEt₃), Na₂CO₃, DBU | A non-nucleophilic organic or inorganic base is required to neutralize the HBr generated during the reaction and to facilitate the alcoholysis step. Triethylamine is a common and effective choice. |
| CO Source | CO gas, Phenyl formate | While CO gas is the most direct source, its use requires specialized equipment. Phenyl formate can be used as a safer, solid CO surrogate, which decomposes in situ to provide CO.[6] |
| Temperature | 80-120 °C | The reaction generally requires elevated temperatures to overcome the activation energy of the oxidative addition step. The optimal temperature should be determined empirically. |
| Pressure | 1-10 atm | While atmospheric pressure (balloon) can be sufficient, higher pressures of CO can increase the rate of the reaction by favoring CO coordination to the palladium center. |
Troubleshooting and Practical Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, low CO pressure. | Ensure anhydrous and oxygen-free conditions. Increase reaction temperature and/or CO pressure. Screen different palladium/ligand combinations. |
| Side Product Formation | Decomposition of starting material or product, competing reactions. | Lower the reaction temperature. Reduce the reaction time. Ensure the purity of all reagents. |
| Difficulty in Palladium Removal | Residual palladium complexes in the product. | After the reaction, consider adding a palladium scavenger like sodium thiosulfate and filtering through celite.[7] Additional purification steps like recrystallization may be necessary. |
| Inconsistent Yields | Variability in reagent quality, catalyst activity, or reaction setup. | Use high-purity, anhydrous reagents and solvents. Ensure a consistently inert atmosphere. Standardize the reaction setup and procedure. |
Conclusion: A Versatile and Scalable Synthesis
The palladium-catalyzed carbonylation of 5-bromopyrimidine represents a highly effective and adaptable method for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable intermediate. This guide provides a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.
References
- 1. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. chimia.ch [chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Introduction: The Architectural Blueprint of Pyrimidine-Based Therapeutics
An In-depth Technical Guide to the Crystal Structure of Ethyl 5-pyrimidinecarboxylate Derivatives for Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2] Derivatives of pyrimidine are integral to the synthesis of complex organic molecules vital for treating diseases like cancer and AIDS.[2] Among the vast family of pyrimidine-based building blocks, this compound serves as a versatile precursor for the synthesis of novel, functionally diverse molecules.[3][4]
For researchers and drug development professionals, however, the synthesis of a novel compound is only the beginning. The solid-state properties of an active pharmaceutical ingredient (API) are fundamentally governed by its crystal structure—the precise three-dimensional arrangement of molecules in the solid state. This architectural blueprint dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are paramount for a drug's efficacy and safety. Understanding and controlling the crystal structure is, therefore, not merely an academic exercise but a critical step in rational drug design and development.
This guide provides a comprehensive overview of the methodologies and analytical techniques employed to determine and interpret the crystal structure of this compound derivatives. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into obtaining, analyzing, and computationally modeling these crucial structures.
The Foundation: The Art and Science of Obtaining High-Quality Crystals
The journey to elucidating a crystal structure begins with its most challenging and critical phase: growing a single, high-quality crystal suitable for X-ray diffraction. A crystal of sufficient size (typically >0.1 mm in all dimensions), with a well-ordered internal lattice and free from significant defects, is the prerequisite for successful analysis.[5]
Pillar 1: Purity is Non-Negotiable
The first principle of crystallization is to begin with the purest compound possible. Impurities can inhibit nucleation, disrupt the ordered packing of molecules, and ultimately prevent the formation of a well-defined crystal lattice. It is highly recommended that the compound be at least 75% pure, though higher purity significantly increases the chances of success.[6] Before attempting crystallization, purification techniques such as column chromatography or recrystallization should be employed to remove any residual solvents, starting materials, or byproducts.
Pillar 2: The Principle of Slow Supersaturation
Crystals grow from a supersaturated solution, a metastable state where the concentration of the solute exceeds its solubility limit.[7] The key to growing large, well-ordered single crystals is to approach and traverse this supersaturation point slowly and methodically.[8] Rapid precipitation leads to the formation of many small nucleation sites, resulting in microcrystalline powder rather than a few large single crystals.[9] The following experimental protocols are designed to achieve this slow, controlled transition.
Experimental Protocols for Crystal Growth
The choice of solvent is a critical variable. A good starting point is a solvent in which the compound is moderately soluble.[9] If solubility is too high, achieving supersaturation is difficult; if it's too low, the molecules lack the mobility to arrange themselves into an ordered lattice.
Method 1: Slow Evaporation This is the simplest and most common method for compounds stable under ambient conditions.[6][10]
-
Step 1: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane).
-
Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.[9]
-
Step 3: Cover the vial with a cap or paraffin film. Pierce a few small holes in the cover to allow the solvent to evaporate slowly over several days.[7]
-
Step 4: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed. Patience is crucial; crystal growth can take anywhere from a few days to several weeks.[9]
Method 2: Vapor Diffusion This is arguably the most successful technique, especially when working with milligram quantities of material.[6][8] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound.
-
Step 1: Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., chloroform, toluene, THF) in a small, open inner vial.[6]
-
Step 2: Place this inner vial inside a larger, sealable container (a beaker or jar).
-
Step 3: Add a larger volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.[6]
-
Step 4: Seal the outer container. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the compound's solubility and inducing crystallization. The process can be slowed further by placing the setup in a refrigerator.[8]
Method 3: Slow Cooling This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[7][9]
-
Step 1: Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.
-
Step 2: Filter the hot solution into a clean vial.
-
Step 3: Place the vial in an insulated container (e.g., a Dewar flask filled with hot water or a beaker wrapped in glass wool) to ensure the solution cools to room temperature as slowly as possible.
-
Step 4: For compounds soluble at room temperature, the vial can then be transferred to a refrigerator and subsequently a freezer to further decrease solubility.
The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining its atomic structure. The method is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[11] When a beam of monochromatic X-rays strikes the crystal, it is scattered by the electrons of the atoms, producing a unique diffraction pattern of spots of varying intensities.[5] The geometric arrangement and intensity of these spots contain the information required to reconstruct the 3D arrangement of atoms within the unit cell.
The SCXRD Experimental Workflow
The process of determining a crystal structure from a diffraction experiment follows a well-defined path.
Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction (SCXRD).
-
Step 1: Crystal Selection and Mounting: A suitable crystal is identified under a microscope and carefully mounted on a goniometer head.
-
Step 2: Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and thousands of diffraction spots are collected by a detector as a function of crystal orientation.
-
Step 3: Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell and its symmetry (space group). The primary challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map.
-
Step 4: Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.
-
Step 5: Validation and Analysis: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.
Deciphering the Architecture: Analysis of Crystal Structures
The output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of data. For a drug development professional, the most critical information pertains to the molecular conformation and the supramolecular assembly held together by non-covalent interactions.
Key Crystallographic Parameters
A summary of crystallographic data for a representative pyrimidine derivative is invaluable for comparison. For instance, the structure of Ethyl 7-Phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate was solved and provides a useful reference.[12]
| Parameter | Example Value for a Pyrazolo[1,5-a]pyrimidine Derivative[12] | Significance |
| Formula | C₂₂H₁₉N₃O₂ | Confirms the chemical composition of the crystal. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.0771(7) | Length of the 'a' axis of the unit cell. |
| b (Å) | 17.3487(19) | Length of the 'b' axis of the unit cell. |
| c (Å) | 25.486(3) | Length of the 'c' axis of the unit cell. |
| Z | 8 | Number of molecules in the unit cell. |
| R1 (I>2σ(I)) | 0.0355 | A measure of the agreement between the calculated and observed structure factors; lower values indicate a better fit. |
Intermolecular Interactions: The Glue of the Crystal Lattice
The forces that hold molecules together in a crystal are primarily non-covalent. Understanding these interactions is key to predicting crystal stability and polymorphism. In pyrimidine derivatives, a rich network of such interactions is commonly observed.
-
Hydrogen Bonds: These are among the strongest and most directional intermolecular forces. In pyrimidine derivatives, common hydrogen bonds include C—H⋯N and C—H⋯O interactions, which often link molecules into chains or sheets.[13] In structures with amine groups, classical N—H⋯N or N—H⋯O hydrogen bonds can form robust dimeric arrangements.[1]
-
π-π Stacking: The aromatic pyrimidine ring and any attached phenyl groups are electron-rich and can interact favorably with one another. These stacking interactions, where rings are arranged in a parallel or offset fashion, are crucial for the cohesion of the crystal structure.[12][14]
-
van der Waals Interactions: Although weaker and less directional, these ubiquitous forces, particularly H···H contacts, often represent the largest cumulative contribution to the crystal packing, filling the space between molecules efficiently.[15]
-
Halogen Bonding: In derivatives containing halogens (F, Cl, Br, I), halogen bonds can act as strong, directional synthons, guiding the formation of specific supramolecular assemblies. For example, Br···π interactions have been shown to direct the formation of homochiral chains in a thiazolo[3,2-a]pyrimidine derivative.[16]
Caption: Key intermolecular interactions governing the crystal packing of pyrimidine derivatives.
Advanced Analysis: Hirshfeld Surface Analysis
While SCXRD provides the precise location of atoms, Hirshfeld surface analysis offers a powerful way to visualize and quantify the intermolecular interactions that define the crystal packing.[1] This technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule.
-
d_norm Maps: The Hirshfeld surface is colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.[17]
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The plot provides a quantitative breakdown of the percentage contribution of each type of interaction to the overall crystal packing.[1]
For many pyrimidine derivatives, Hirshfeld analysis reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing.[1][14][17] For example, in one study of a diaminopyrimidine derivative, these interactions accounted for over 98% of the total Hirshfeld surface.[1]
| Interaction Type | Contribution (%) in a Triaminopyrimidine[2] | Contribution (%) in a Diaminopyrimidine[1] |
| H···H | - | 51.6 |
| O···H / H···O | 53.2 | - |
| N···H / H···N | 12.5 | 15.8 |
| C···H / H···C | 9.6 | 23.0 |
| S···H / H···S | - | 8.5 |
Bridging Structure and Properties: Computational Insights
Experimental crystal structures provide an invaluable static picture. To gain deeper insights into molecular properties and reactivity, this data is often complemented by computational methods like Density Functional Theory (DFT).
Density Functional Theory (DFT)
DFT calculations are used to investigate the electronic structure and properties of molecules, providing a theoretical framework to understand the data obtained from SCXRD.[18]
-
Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule in the gas phase, which can then be compared to the experimentally observed conformation in the crystal to understand the effects of packing forces.
-
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to determine the molecule's electronic reactivity, stability, and hardness.[19][20]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is crucial for predicting how a molecule will interact with biological targets.[19]
Molecular Docking
The high-resolution coordinates from the SCXRD structure are the ideal starting point for molecular docking simulations. These simulations place the small molecule (ligand) into the binding site of a biological target (e.g., an enzyme or receptor) to predict its preferred binding mode and affinity. This allows researchers to build structure-activity relationships (SAR) and rationally design more potent derivatives.[19][21]
Conclusion and Future Outlook
The comprehensive structural characterization of this compound derivatives is a multi-faceted endeavor that is indispensable for modern drug development. It requires a synergistic application of meticulous experimental work—from achieving high purity to mastering the art of crystallization—and sophisticated analytical and computational techniques. By integrating SCXRD, Hirshfeld surface analysis, and DFT calculations, researchers can move from a simple molecular formula to a profound understanding of the solid-state architecture and its implications for both physicochemical properties and biological activity.
The insights gained from this integrated approach enable the rational design of new derivatives, the strategic selection of solid forms for development, and the prediction of a molecule's behavior in a biological system. As the pharmaceutical industry continues to seek novel therapeutics, the detailed structural elucidation of key scaffolds like this compound will remain a critical driver of innovation and success.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 17. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchemrev.com [jchemrev.com]
- 19. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 [mdpi.com]
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carboxylate scaffold is a cornerstone in contemporary medicinal chemistry, underpinning a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal heterocyclic system. We will traverse the seminal contributions of early organic chemists, notably the serendipitous discovery of the Biginelli reaction, which laid the foundation for the synthesis of dihydropyrimidinones, the direct precursors to pyrimidine-5-carboxylates. This guide will elucidate the subsequent development of synthetic methodologies, from classical acid-catalyzed cyclocondensations to modern, high-yield, and environmentally benign protocols. Furthermore, we will chart the discovery of the significant biological activities associated with these compounds, from their initial investigation as calcium channel blockers to their current prominence in diverse therapeutic areas. This in-depth analysis will equip researchers and drug development professionals with a thorough understanding of the historical context and synthetic evolution of pyrimidine-5-carboxylates, providing a solid foundation for future innovation.
The Dawn of Pyrimidine Chemistry: Early Syntheses and the Precursors to a Privileged Scaffold
The story of pyrimidine-5-carboxylates begins not with a direct synthesis, but with the broader exploration of pyrimidine chemistry in the 19th century. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner was also the first to propose the name “pyrimidin” in 1885. These early explorations into the fundamental reactivity of amidines and β-dicarbonyl compounds set the stage for one of the most significant discoveries in heterocyclic chemistry.
A landmark breakthrough occurred in 1891, when the Italian chemist Pietro Biginelli, while investigating the reaction of ethyl acetoacetate and urea with aromatic aldehydes, unexpectedly isolated a crystalline product.[1][2][3] This one-pot, three-component reaction, which he fully reported in 1893, yielded 3,4-dihydropyrimidin-2(1H)-ones, now famously known as the Biginelli reaction.[1][2] The products of this reaction, often referred to as "Biginelli compounds," are the direct and stable precursors to the aromatic pyrimidine-5-carboxylates that are the focus of this guide.
The Biginelli reaction was remarkable for its simplicity and efficiency, especially for the era. By heating a mixture of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea in ethanol with a catalytic amount of acid, Biginelli created a highly functionalized heterocyclic scaffold in a single step.[2][4][5] Despite its elegance, the Biginelli reaction languished in relative obscurity for many years, as the biological significance of its products had not yet been realized.[1]
Concurrently, another pivotal development in heterocyclic chemistry was the Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881. This reaction, which produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, shares mechanistic and conceptual similarities with the Biginelli reaction. The Hantzsch synthesis and the subsequent discovery of the biological activity of dihydropyridines as calcium channel blockers would later inspire a renewed interest in the structurally analogous dihydropyrimidinones from the Biginelli reaction.[6][7]
The Biginelli Reaction: From a Historical Curiosity to a Mainstay of Synthetic Chemistry
The resurgence of interest in the Biginelli reaction in the latter half of the 20th century was driven by the discovery of the profound biological activities of its dihydropyrimidinone products. This renewed focus led to extensive efforts to understand the reaction mechanism and to develop more efficient and versatile synthetic protocols.
The Classical Biginelli Reaction: A Mechanistic Overview and Experimental Protocol
The mechanism of the Biginelli reaction has been the subject of considerable study. The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol of the β-keto ester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[5]
Below is a representative experimental protocol for a classical Biginelli reaction, reflecting the original methodology.
Classical Biginelli Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [8]
-
Reactants and Reagents:
-
4-methoxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (15 mmol)
-
Urea (10 mmol)
-
95% Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and 95% ethanol.
-
Carefully add the concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture at reflux for 1.5 hours.
-
Cool the flask to 0°C. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
Dry the product to obtain the desired dihydropyrimidinone.
-
The primary drawback of the classical Biginelli protocol was often low to moderate yields, particularly with aliphatic and sterically hindered aromatic aldehydes.[4] This limitation spurred the development of a wide array of improved synthetic methods.
The Evolution of the Biginelli Reaction: Modern Protocols for Enhanced Efficiency and Sustainability
The late 20th and early 21st centuries have witnessed a renaissance in the Biginelli reaction, with a focus on improving yields, shortening reaction times, and developing more environmentally friendly procedures. These advancements can be broadly categorized as follows:
-
Lewis and Brønsted Acid Catalysis: A vast number of Lewis acids (e.g., Yb(OTf)₃, InCl₃, LiClO₄) and stronger Brønsted acids have been employed to enhance the reaction rate and improve yields.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes, often with improved yields.[10]
-
Solvent-Free and "Green" Conditions: Many modern protocols are conducted under solvent-free conditions or in environmentally benign solvents like water. The use of solid-supported catalysts and mechanochemical methods, such as ball milling, further enhances the green credentials of the Biginelli reaction.[11][12]
Modern High-Yield, Solvent-Free Biginelli Synthesis via Ball Milling [12]
-
Reactants and Reagents:
-
Benzaldehyde (0.02 mol)
-
Ethyl acetoacetate (0.02 mol)
-
Urea (0.02 mol)
-
-
Procedure:
-
Place an equimolar mixture of the aldehyde, ethyl acetoacetate, and urea into a planetary ball mill.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a short duration (e.g., 30 minutes).
-
After milling, the solid product is typically of high purity and can be isolated directly.
-
This evolution of the Biginelli reaction has transformed it from a historical curiosity into a highly efficient and versatile tool for the synthesis of dihydropyrimidinone libraries for drug discovery.
From Dihydropyrimidinones to Aromatic Pyrimidine-5-Carboxylates: The Crucial Oxidation Step
The direct products of the Biginelli reaction are dihydropyrimidinones. To arrive at the fully aromatic pyrimidine-5-carboxylates, a subsequent oxidation step is necessary. The development of efficient methods for this dehydrogenation has been a critical aspect of pyrimidine-5-carboxylate chemistry.
Early methods for the oxidation of dihydropyrimidinones often required harsh conditions and stoichiometric amounts of oxidizing agents. However, a variety of milder and more efficient catalytic methods have since been developed.
A notable modern method for the oxidative dehydrogenation of dihydropyrimidinones utilizes a copper-catalyzed system with tert-butylhydroperoxide (TBHP) as the terminal oxidant. This procedure is generally applicable and proceeds under mild conditions.[13]
Copper-Catalyzed Oxidation of a Dihydropyrimidinone [13]
-
Reactants and Reagents:
-
Dihydropyrimidinone (1.0 mmol)
-
CuCl (0.1 mmol)
-
K₂CO₃ (2.0 mmol)
-
tert-Butylhydroperoxide (TBHP, 70% in water, 3.0 mmol)
-
Acetonitrile (3 mL)
-
-
Procedure:
-
To a stirred solution of the dihydropyrimidinone in acetonitrile, add CuCl and K₂CO₃.
-
Add TBHP dropwise to the mixture.
-
Stir the reaction at a specified temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the pyrimidine-5-carboxylate.
-
The Dawn of Biological Activity: Dihydropyrimidinones as Calcium Channel Blockers
The renewed interest in dihydropyrimidinones in the late 20th century was largely sparked by the discovery of their activity as calcium channel blockers.[6][7][14][15] This discovery was predicated on the structural similarity of dihydropyrimidinones to the well-established 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine.[6][7]
Structure-activity relationship (SAR) studies revealed that the dihydropyrimidinone scaffold was a viable isostere for the dihydropyridine ring in modulating L-type calcium channels. These investigations demonstrated that specific substitution patterns on the dihydropyrimidinone core were crucial for potent activity. For instance, an aryl substituent at the C4 position and an ester group at the C5 position were found to be important for activity.[14][15][16]
The discovery of dihydropyrimidinones as potent antihypertensive agents validated the Biginelli reaction as a powerful tool for generating compounds with significant therapeutic potential.[14] This initial breakthrough paved the way for the exploration of pyrimidine-5-carboxylates and their derivatives in a multitude of other therapeutic areas.
The Expanding Therapeutic Landscape of Pyrimidine-5-Carboxylates and Their Analogs
Following the initial discoveries in the cardiovascular arena, the pyrimidine-5-carboxylate scaffold and its di- and tetra-hydro- precursors have been identified as privileged structures in a wide range of therapeutic targets. The inherent structural features of these compounds, including their hydrogen bonding capabilities and their ability to be readily functionalized, have made them attractive candidates for drug discovery programs.
The biological activities of pyrimidine-5-carboxylate derivatives are extensive and continue to be an active area of research. Some notable examples include:
-
Anticancer Agents: A significant number of pyrimidine derivatives have been investigated for their anticancer properties. For example, certain pyrimidine-5-carbonitrile derivatives have shown potent anti-proliferative activity and act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[17] Other analogs have been developed as innovative anticancer agents for various tumor types.[18]
-
Antimicrobial Agents: The pyrimidine core is present in numerous antimicrobial drugs. Analogs of pyrimidine-5-carboxylates have been synthesized and evaluated for their antibacterial activity, including against Mycobacterium tuberculosis.[19]
-
Anti-inflammatory Agents: Dihydropyrimidinones have demonstrated anti-inflammatory properties, adding to their therapeutic potential.[6]
-
Bone Anabolic Agents: Recent research has identified novel pyrimidine derivatives that promote osteogenesis, highlighting their potential in treating bone-related disorders.[20]
Conclusion
The journey of pyrimidine-5-carboxylates from a serendipitous discovery in the late 19th century to a cornerstone of modern medicinal chemistry is a testament to the enduring power of fundamental organic synthesis and the continual search for novel therapeutic agents. The Biginelli reaction, once a chemical curiosity, has evolved into a highly efficient and versatile synthetic tool, enabling the creation of vast libraries of dihydropyrimidinone precursors. The subsequent development of robust oxidation methodologies has provided ready access to the fully aromatic pyrimidine-5-carboxylate scaffold.
The initial discovery of the calcium channel blocking activity of dihydropyrimidinones opened the floodgates for the exploration of this compound class in a multitude of therapeutic areas. Today, pyrimidine-5-carboxylate derivatives are actively being investigated as anticancer, antimicrobial, and anti-inflammatory agents, among many other applications.
For researchers, scientists, and drug development professionals, a deep understanding of the history and synthetic evolution of pyrimidine-5-carboxylates is invaluable. It provides not only a rich historical context but also a wealth of synthetic strategies and a proven track record of biological relevance. The continued exploration of this remarkable scaffold promises to yield new and innovative medicines for years to come.
Diagrams
References
- 1. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactions of Ethyl 5-pyrimidinecarboxylate for Drug Discovery Professionals
Foreword: The Strategic Importance of the Pyrimidine-5-carboxylate Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA provides a fundamental blueprint for molecular recognition in biological systems.[3] Among the vast array of pyrimidine derivatives, Ethyl 5-pyrimidinecarboxylate emerges as a particularly versatile building block. The strategic placement of the electron-withdrawing carboxylate group at the C5 position, juxtaposed with the inherent electron-deficient nature of the pyrimidine ring, orchestrates a unique reactivity profile. This guide offers an in-depth exploration of the fundamental chemical transformations of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage this scaffold in the design and synthesis of novel therapeutics.
Synthesis of this compound: Establishing the Foundation
A common and reliable method for the synthesis of this compound involves a cyclocondensation reaction. A widely used approach starts from diethyl ethoxymethylenemalonate and formamidine.
Synthesis via Cyclocondensation
This method provides a straightforward route to the pyrimidine core. The reaction proceeds by the condensation of an amidine with a β-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of the Reaction Mixture. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.0 eq) in a suitable solvent such as ethanol.
-
Step 2: Addition of Diethyl Ethoxymethylenemalonate. To the stirred solution, add diethyl ethoxymethylenemalonate (1.0 eq).
-
Step 3: Base-Catalyzed Cyclization. Add a base, such as sodium ethoxide (1.1 eq), to the reaction mixture.
-
Step 4: Reflux. Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Work-up and Purification. After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford this compound.
Reactions of the Ester Functional Group: A Gateway to Diverse Functionalities
The ethyl ester moiety at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Reduction to Pyrimidine-5-methanol
The reduction of the ester to a primary alcohol provides a valuable intermediate for further derivatization, such as etherification or oxidation to an aldehyde. While lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation, it is crucial to consider the potential for concomitant reduction of the electron-deficient pyrimidine ring.[3][4]
Causality Behind Experimental Choices: The use of LiAlH₄ is dictated by its high reactivity, which is necessary to reduce the relatively stable ester group.[5] However, this high reactivity also presents a challenge, as the electron-deficient pyrimidine ring is susceptible to hydride attack. This can lead to the formation of dihydropyrimidine byproducts.[4] Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is therefore critical to favor the desired alcohol product.
Experimental Protocol: Reduction of this compound
-
Step 1: Preparation of LiAlH₄ Suspension. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Step 2: Addition of the Ester. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Step 3: Reaction Monitoring. Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Step 4: Quenching. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at 0 °C.
-
Step 5: Work-up and Purification. Filter the resulting suspension and wash the solid with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, a mixture of pyrimidine-5-methanol and dihydropyrimidine derivatives, can be purified by column chromatography on silica gel.
| Product | Typical Yield | Reference |
| Pyrimidine-5-methanol | Variable (often a byproduct) | [3][4] |
| Ethyl 1,6-dihydropyrimidine-5-carboxylate | Major product | [4] |
Diagram: Reduction of this compound
Caption: LiAlH₄ reduction can lead to both ester and ring reduction.
Hydrolysis to 5-Pyrimidinecarboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, most notably amide bond formation. This reaction is typically carried out under basic conditions (saponification), which is generally irreversible and proceeds to completion.[6]
Experimental Protocol: Hydrolysis of this compound
-
Step 1: Dissolution. Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Step 2: Addition of Base. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 eq).
-
Step 3: Heating. Heat the reaction mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC.
-
Step 4: Acidification. Cool the reaction mixture to room temperature and carefully acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.
-
Step 5: Isolation. The precipitated 5-pyrimidinecarboxylic acid can be collected by filtration, washed with cold water, and dried.
Functionalization of the Pyrimidine Core: Palladium-Catalyzed Cross-Coupling Reactions
The pyrimidine ring, being electron-deficient, is an excellent substrate for palladium-catalyzed cross-coupling reactions. To achieve this, a halogen atom is typically introduced at one of the reactive positions (C2, C4, or C6). The general order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on a substituted pyrimidine is C4 > C2/C6 > C5.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[7][8]
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-substituted this compound
-
Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, combine the halo-substituted this compound (e.g., 2-chloro-ethyl 5-pyrimidinecarboxylate) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Step 2: Solvent Addition. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Step 3: Reaction. Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Step 4: Work-up. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 5: Purification. Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines, which are prevalent in pharmaceuticals.[9][10]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those from the Buchwald or Hartwig groups), and a base (typically a strong, non-nucleophilic base like sodium tert-butoxide). The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-substituted this compound
-
Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halo-substituted this compound (e.g., 4-chloro-ethyl 5-pyrimidinecarboxylate) (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Step 2: Solvent Addition. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Step 3: Reaction. Seal the tube and heat the reaction mixture to 80-110 °C for the required time, monitoring by TLC or LC-MS.
-
Step 4: Work-up. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[11][12]
Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The base, typically an amine such as triethylamine, also serves as the solvent in some cases. The copper(I) salt is believed to facilitate the transmetalation step by forming a copper acetylide intermediate.
Experimental Protocol: Sonogashira Coupling of a Halo-substituted this compound
-
Step 1: Reaction Setup. To a flame-dried Schlenk flask under an inert atmosphere, add the halo-substituted this compound (e.g., 2-iodo-ethyl 5-pyrimidinecarboxylate) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Step 2: Solvent and Reagent Addition. Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Step 3: Reaction. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Step 4: Work-up. Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Step 5: Purification. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Direct C-H Activation: An Emerging Frontier
Direct C-H activation is a rapidly evolving field in organic synthesis that offers a more atom-economical and environmentally friendly approach to functionalization by avoiding the pre-installation of a leaving group. While less common for the pyrimidine core itself, C-H arylation of phenyl groups attached to the pyrimidine ring has been demonstrated.[5] The inherent acidity of certain C-H bonds on the pyrimidine ring, particularly at the C2 position, makes them potential targets for direct functionalization under appropriate catalytic conditions.[13][14]
Applications in Drug Discovery: The Pyrimidine-5-carboxamide Moiety
The conversion of the ethyl ester of this compound to a carboxamide is a common and highly valuable transformation in medicinal chemistry. The resulting pyrimidine-5-carboxamide scaffold is a key feature in many biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial and anticancer properties.[15] The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.
Conclusion
This compound is a versatile and strategically important building block in drug discovery. Its unique electronic properties allow for a diverse range of chemical transformations at both the ester functionality and the pyrimidine core. A thorough understanding of its fundamental reactions, from reduction and hydrolysis of the ester to the powerful palladium-catalyzed cross-coupling reactions on the halogenated core, empowers medicinal chemists to rationally design and synthesize novel pyrimidine-based drug candidates. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this important scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
The Researcher's Compass: A Technical Guide to Ethyl 5-pyrimidinecarboxylate in Drug Discovery
An In-Depth Guide to the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, DNA and RNA, underscores its profound biological relevance.[2] Among the diverse array of pyrimidine-based building blocks, Ethyl 5-pyrimidinecarboxylate (CAS No. 40929-50-8) has emerged as a versatile and highly valuable synthon for the construction of complex molecular entities with significant pharmacological potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, synthetic accessibility, and strategic applications of this compound, empowering the advancement of innovative therapeutic programs.
I. Commercial Availability and Supplier Landscape
The accessibility of high-quality starting materials is a critical first step in any drug discovery campaign. This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. The following table provides a comparative overview of prominent suppliers, offering insights into available purities and typical pack sizes.
| Supplier | Product Number (Example) | Purity | Pack Sizes |
| Sigma-Aldrich | 65297 | 98% | Custom |
| ChemScene | CS-0188316 | ≥95% | 1g, 5g |
| Santa Cruz Biotechnology | sc-274883 | - | Contact for details |
| AK Scientific | Z3191 | - | 1g |
| Ambeed | A772191 | - | 1g, 5g, 25g, 100g |
| HANGZHOU LEAP CHEM CO., LTD. | - | 98% | Contact for details |
| Aladdin Scientific | ALA-E170215-1g | min 98% | 1g |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to consult individual supplier websites for the most current product specifications and availability.
A streamlined procurement and quality control workflow is essential to ensure the integrity of starting materials. The following diagram illustrates a typical process from supplier selection to release for synthesis.
Caption: A typical workflow for the procurement and quality control of this compound.
II. Synthesis of this compound: A Practical and Scalable Approach
While commercially available, an in-house synthesis of this compound can be advantageous for cost-effectiveness in large-scale campaigns and for the synthesis of bespoke analogs. A highly efficient one-pot synthesis from 5-bromopyrimidine has been reported, offering a practical and scalable route to this key intermediate.[3]
One-Pot Synthesis Protocol
This protocol is adapted from the literature and provides a robust method for the preparation of this compound.[3]
Reaction Scheme:
Materials and Reagents:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl cyanoformate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -95 °C. Stir the resulting mixture at this temperature for 30 minutes. The formation of the organolithium intermediate is critical, and maintaining a very low temperature is paramount to prevent decomposition.[3]
-
Carboxylation: To the cold solution of 5-lithiopyrimidine, add a solution of ethyl cyanoformate (1.2 eq) in anhydrous THF dropwise, again ensuring the temperature does not rise above -95 °C. The use of ethyl cyanoformate is a key choice as it serves as an efficient carboxylating agent in this context.[3]
-
Quenching: After stirring for an additional hour at -100 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water. Any moisture will quench the lithiated intermediate, leading to a significant reduction in yield.
-
Low-Temperature Control: The pyrimidin-5-yl-lithium intermediate is unstable at temperatures above -80 °C.[3] Precise temperature control is therefore a self-validating aspect of this protocol; a rise in temperature will inevitably lead to decomposition and a poor yield, providing immediate feedback on the experimental execution.
-
Stoichiometry: The slight excess of n-BuLi ensures complete conversion of the starting material, while the excess of ethyl cyanoformate drives the carboxylation reaction to completion.
-
Purification: The final purification by column chromatography serves as a validation of the reaction's success, allowing for the isolation of the pure product and the identification of any byproducts, which can inform further optimization.
The following diagram illustrates the key steps and considerations in the synthesis of this compound.
Caption: A workflow diagram for the one-pot synthesis of this compound.
III. Applications in Drug Development: A Scaffold for Innovation
The pyrimidine-5-carboxylate moiety is a versatile scaffold that has been extensively utilized in the design and synthesis of a wide range of biologically active molecules. Its ability to participate in various chemical transformations makes it an attractive starting point for the construction of diverse compound libraries for high-throughput screening.
A. Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[4][5][6] this compound can be elaborated into more complex pyrimidine-based structures that target the ATP-binding site of various kinases. For instance, derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for diabetes and metabolic syndrome.[7]
B. Lactate Dehydrogenase (LDH) Inhibitors
Inhibition of lactate dehydrogenase A (LDHA) is a promising therapeutic strategy for the treatment of cancer.[8] Ethyl pyrimidine-quinolincarboxylate derivatives have been designed and synthesized as potent hLDHA inhibitors.[8] The pyrimidine-5-carboxylate portion of these molecules often serves as a key anchoring point within the active site of the enzyme.
C. Other Therapeutic Areas
The versatility of the pyrimidine-5-carboxylate scaffold extends beyond kinase and LDH inhibition. Derivatives have been explored for a range of other therapeutic applications, including as larvicidal agents against Anopheles arabiensis[9] and as modulators of other enzyme systems.
IV. Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3][11][12]
V. Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds significant value for researchers in drug discovery and development. Its utility as a scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase and enzyme inhibition, is well-documented. This guide has provided a comprehensive overview of its commercial availability, a detailed and practical synthetic protocol, and insights into its key applications. By understanding the nuances of its procurement, synthesis, and strategic implementation, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.
VI. References
-
Bajda M, Boryczka S, Malawsk B (2007) Investigation of lipophilicity of anticancer-active thioquinoline derivatives. Biomed Chromatogr
-
BenchChem (2025) Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
ECHEMI (Date not available) Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate SDS, 77995-07-4 Safety Data Sheets.
-
ChemicalBook (2025) Ethyl-2-(diphenylaMino)pyriMidine-5-carboxylate - Safety Data Sheet.
-
BenchChem (2025) Troubleshooting low conversion rates in pyrimidine synthesis.
-
Rho T and Abuh YF (1994) one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications, 24(2), 253-256.
-
(2025) SAFETY DATA SHEET - Thermo Fisher Scientific.
-
HANGZHOU LEAP CHEM CO., LTD. (Date not available) Buy this compound 98.
-
Sigma-Aldrich (Date not available) this compound 98 40929-50-8.
-
Mittersteiner M, et al. (2021) Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
-
SpectraBase (Date not available) this compound.
-
PubChem (Date not available) this compound | C7H8N2O2 | CID 4223810.
-
Ramasamy Duraisamy, Nizar A, et al. (2024) Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. J Biomol Struct Dyn. 42(8):4016-4028.
-
CORE (Date not available) A mini review of pyrimidine and fused pyrimidine marketed drugs.
-
ResearchGate (Date not available) FDA approved drugs with pyrimidine skeleton having fluoro-substitution.
-
ACS Medicinal Chemistry Letters (Date not available) Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
-
Li Y, Zhang G, Du Z. (2025) FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Med Res Rev.
-
Oriental Journal of Chemistry (2017) Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. 33(2).
-
IRJMETS (2025) REVIEW ON PYRIMIDINE.
-
OUCI (2020) Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
-
MDPI (2024) Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
-
PubMed (2021) FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application.
-
MDPI (Date not available) Recent Advances in Pyrimidine-Based Drugs.
-
ChemicalBook (Date not available) this compound 98.
-
SpectraBase (Date not available) this compound - Optional[13C NMR] - Chemical Shifts.
-
Growing Science (2021) Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
-
PubChem (Date not available) 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester.
-
YouTube (2025) Synthesis of Pyrimidine and Its Derivatives.
-
Sigma-Aldrich (Date not available) Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0.
-
PubMed (Date not available) Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
-
PubMed Central (2020) Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
RSC Publishing (Date not available) Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
ResearchGate (2020) One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives.
-
PubMed (2020) Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors.
-
NIH (2023) Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
-
NIH (2023) Three Component One-Pot Synthesis and Antiproliferative Activity of New[12][13][14]Triazolo[4,3-a]pyrimidines.
-
Sigma-Aldrich (Date not available) this compound 98 40929-50-8.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. irjmets.com [irjmets.com]
- 3. echemi.com [echemi.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
The Strategic Synthesis of Substituted Pyrimidines Utilizing Ethyl 5-pyrimidinecarboxylate as a Versatile Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] This application note provides a detailed guide for the synthesis of diverse substituted pyrimidines using ethyl 5-pyrimidinecarboxylate and its halogenated derivatives as key building blocks. We delve into the strategic application of modern synthetic methodologies, primarily focusing on Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). This document provides not only step-by-step protocols but also the underlying chemical principles and causalities behind experimental choices, empowering researchers to rationally design and execute synthetic routes toward novel drug candidates.
Introduction: The Central Role of Pyrimidines and this compound
The pyrimidine ring system is a cornerstone of life, present in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[4][5] This inherent biological relevance has inspired medicinal chemists to explore synthetic pyrimidine derivatives, leading to the development of blockbuster drugs for a wide range of diseases, including cancer (e.g., Imatinib), viral infections (e.g., Zidovudine), and cardiovascular conditions.[1][2]
This compound is an attractive starting material for building molecular complexity. The pyrimidine ring is inherently electron-deficient, or "π-deficient," due to the presence of two electronegative nitrogen atoms.[6][7] This property facilitates nucleophilic substitution reactions but makes classical electrophilic aromatic substitution challenging.[6][7] The ethyl carboxylate group at the C5 position further withdraws electron density, enhancing the reactivity of the ring towards nucleophiles, particularly at the C2, C4, and C6 positions. For cross-coupling reactions, a leaving group (e.g., a halogen) must be present on the ring, making precursors like ethyl 2-chloro- or 2,4-dichloropyrimidine-5-carboxylate exceptionally valuable.
Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely employed for its functional group tolerance and readily available boronic acid coupling partners.[8][9][10]
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction enables the coupling of an organoboron reagent with an organic halide or triflate. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines, which are typically less reactive than their bromo or iodo counterparts, suitable substrates for these transformations.[10] The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.
Causality of Component Selection:
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst for this transformation.[10][11][12] It readily provides the active Pd(0) species in solution.
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[13][14] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[12][13]
Protocol: Suzuki-Miyaura Coupling of Ethyl 2-chloro-4-arylpyrimidine-5-carboxylate
This protocol details the synthesis of a C2-arylated pyrimidine from a C4-substituted precursor, demonstrating the sequential functionalization possible with dihalopyrimidines.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 5194-43-4 | Commercial | Starting material |
| p-Toluidine | 106-49-0 | Commercial | Nucleophile for initial SNAr |
| Phenylboronic acid | 98-80-6 | Commercial | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Commercial | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Commercial | Base |
| 1,4-Dioxane | 123-91-1 | Commercial | Solvent, should be degassed |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercial | Base for SNAr step |
| Acetonitrile | 75-05-8 | Commercial | Solvent for SNAr step |
Step 1: Synthesis of Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate (SNAr Reaction) [15]
-
To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in acetonitrile, add p-toluidine (1.0 eq).
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. The C4 position is significantly more reactive to nucleophilic substitution than the C2 position.[16]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a light yellow powder.[15]
Step 2: Suzuki-Miyaura Cross-Coupling [10][13]
-
In a reaction vessel, combine the product from Step 1 (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) for 8-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired 2,4-disubstituted pyrimidine-5-carboxylate.
Representative Data
The Suzuki-Miyaura coupling is versatile. The following table illustrates the expected yields for the coupling of a model chloropyrimidine with various arylboronic acids, based on literature precedents.[10][11]
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | Ethyl 4-anilino-2-phenylpyrimidine-5-carboxylate | 85-95 |
| 4-Methoxyphenylboronic acid | Ethyl 4-anilino-2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 80-90 |
| 3-Fluorophenylboronic acid | Ethyl 4-anilino-2-(3-fluorophenyl)pyrimidine-5-carboxylate | 82-92 |
| Thiophene-2-boronic acid | Ethyl 4-anilino-2-(thiophen-2-yl)pyrimidine-5-carboxylate | 75-85 |
Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The inherent π-deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present at the C2, C4, or C6 positions.[6][17] This provides a direct and often metal-free method for introducing amine, oxygen, or sulfur nucleophiles.
SNAr Mechanism: A Stepwise Pathway
The SNAr mechanism is a two-step process. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge in this intermediate is delocalized over the aromatic ring and, critically, onto the electronegative nitrogen atoms, which provides significant stabilization.[19][20] In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring.
Protocol: SNAr Amination of Ethyl 2-chloropyrimidine-5-carboxylate
This protocol describes the displacement of a chloride at the C2 position with a primary amine.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl 2-chloropyrimidine-5-carboxylate | 65331-13-7 | Commercial | Starting material |
| Benzylamine | 100-46-9 | Commercial | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial | Polar aprotic solvent |
Procedure
-
Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) and benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-(benzylamino)pyrimidine-5-carboxylate.
General Workflow for Library Synthesis
The combination of SNAr and Suzuki-Miyaura coupling on a dihalogenated pyrimidine core allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs.
Conclusion
This compound and its halogenated analogs are powerful and versatile platforms for the synthesis of complex, substituted pyrimidines. By strategically employing robust and well-understood reactions like Nucleophilic Aromatic Substitution and Palladium-Catalyzed Suzuki-Miyaura coupling, researchers can efficiently access a vast chemical space. The protocols and mechanistic insights provided herein serve as a foundational guide for scientists in drug discovery and development, enabling the rational design and synthesis of novel pyrimidine-based molecules with significant therapeutic potential.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: The Biginelli Reaction with Ethyl 5-pyrimidinecarboxylate for the Synthesis of Novel Dihydropyrimidinone Analogs
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the execution of the Biginelli reaction using Ethyl 5-pyrimidinecarboxylate as the active methylene component. The Biginelli reaction, a cornerstone of multicomponent reactions, facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant pharmacological importance.[1][2] This application note delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and discusses the rationale behind the selection of catalysts and reaction conditions.
Introduction: Beyond the Classical Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the eponymous reaction is a three-component condensation involving an aldehyde, a β-ketoester (classically ethyl acetoacetate), and urea.[1][2][3][4] The resulting DHPM core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2]
Traditional Biginelli syntheses have been extensively studied. However, modern drug discovery necessitates the exploration of novel chemical space. This guide focuses on a contemporary variation, replacing the standard ethyl acetoacetate with This compound . This substitution introduces a heteroaromatic pyrimidine ring into the final DHPM structure, a modification that can significantly alter the molecule's physicochemical properties and biological activity, offering a gateway to new classes of potential therapeutics.
This document provides the scientific logic and a step-by-step protocol to empower researchers to successfully synthesize these novel pyrimidine-substituted DHPMs.
Mechanistic Rationale: The N-Acyliminium Ion Pathway
While several mechanisms have been proposed over the decades, extensive spectroscopic evidence supports a pathway proceeding through an N-acyliminium ion intermediate.[5] This pathway is generally accepted as the most plausible under acidic conditions, whether catalyzed by Brønsted or Lewis acids.[6][7]
The reaction sequence can be broken down into three key stages:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a hemiaminal, which readily dehydrates to generate a reactive N-acyliminium ion. This electrophilic intermediate is the key to the subsequent C-C bond formation.[7]
-
Nucleophilic Attack: The active methylene compound, in this case, the enol form of this compound, acts as the nucleophile. It attacks the electrophilic N-acyliminium ion, forming an open-chain ureide intermediate.
-
Cyclization and Dehydration: The final stage involves an intramolecular nucleophilic attack of the terminal amine of the ureide onto the ketone/ester carbonyl group. This cyclization, followed by dehydration, yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[4][6]
The following diagram illustrates this accepted mechanistic pathway.
Figure 1: Proposed mechanism for the Biginelli reaction via an N-acyliminium ion intermediate.
Experimental Design and Protocol
This protocol is designed as a self-validating system. The choice of catalyst, solvent, and conditions is based on established principles optimized for yield and purity.
Rationale for Component Selection
-
Catalyst: The reaction is acid-catalyzed. While classical protocols use strong Brønsted acids like HCl, they can require harsh conditions and lead to side reactions.[2][8] Modern methods often favor Lewis acids such as Indium(III) bromide (InBr₃), Ytterbium(III) triflate (Yb(OTf)₃), or Iron(III) chloride (FeCl₃).[6][9][10] These catalysts are generally milder, more efficient, and can be used in smaller, catalytic amounts, often leading to higher yields and shorter reaction times.[6][11] For this protocol, we will use Indium(III) bromide (InBr₃) due to its reported efficacy and mildness.[10]
-
Solvent: Ethanol is a common and effective solvent for the Biginelli reaction, as it readily dissolves the reactants and facilitates reflux conditions.[10] Solvent-free conditions have also been explored for a greener approach, often in combination with microwave irradiation.[2][6] This protocol will utilize ethanol for its simplicity and reproducibility in a standard laboratory setting.
-
Stoichiometry: A slight excess of urea (or thiourea) and the aldehyde component is often used to ensure the complete consumption of the more valuable β-dicarbonyl component. A typical ratio is 1.0 equivalent of the ketoester, 1.1 equivalents of the aldehyde, and 1.5 equivalents of urea.
Materials and Equipment
| Reagent/Material | Grade |
| This compound | ≥97% Purity |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade |
| Urea | ACS Reagent, ≥99.0% |
| Indium(III) bromide (InBr₃) | Anhydrous, 99.9% |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Hexanes | ACS Grade |
| Deionized Water | - |
| Equipment | Specification |
| Round-bottom flask | Appropriate size |
| Reflux condenser | - |
| Magnetic stirrer and hotplate | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Buchner funnel and filter paper | - |
| Rotary evaporator | - |
Detailed Step-by-Step Protocol
This protocol describes the synthesis of a representative compound: Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydro-5,5'-bipyrimidine-6'-carboxylate.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Suzuki coupling of Ethyl 5-pyrimidinecarboxylate with boronic acids
An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 5-Pyrimidinecarboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with applications ranging from oncology to virology.[1][2] The targeted functionalization of this heterocycle is therefore a critical task in drug discovery. Specifically, the introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring often leads to compounds with enhanced biological activity and optimized pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[5] When applied to halogenated pyrimidines, such as Ethyl 5-bromopyrimidinecarboxylate, the Suzuki coupling provides a direct and efficient route to a diverse library of 5-substituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring renders the 5-halo position particularly susceptible to palladium-catalyzed coupling.[6][7]
This document serves as a detailed technical guide for researchers, providing both foundational protocols and advanced insights into the optimization of the Suzuki coupling for this compound. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and explore the critical parameters that govern reaction success, empowering scientists to accelerate their research and development programs.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond of Ethyl 5-bromopyrimidinecarboxylate. This step forms a new Palladium(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[8][10]
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (boronate).[4][11][12] This boronate then reacts with the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond of the 5-arylpyrimidine product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11] The choice of ligand on the palladium catalyst can significantly influence the rate and efficiency of this step.[11]
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of Ethyl 5-bromopyrimidinecarboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging or sensitive substrates.
Materials
-
Ethyl 5-bromopyrimidinecarboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 5-bromopyrimidinecarboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure 5-arylpyrimidine product.
Optimization of Reaction Parameters
Achieving high yields and purity, especially with diverse or complex boronic acids, often requires systematic optimization.[3][13] The interplay between the catalyst, ligand, base, and solvent is critical for success.
Data Presentation: Optimization Tables
The following tables summarize representative data for optimizing the coupling of Ethyl 5-bromopyrimidinecarboxylate with 4-methoxyphenylboronic acid as a model reaction.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | 85 |
| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | 78 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | 92 |
| 4 | PdCl₂(dppf) (3) | - | 65 |
Conditions: Ethyl 5-bromopyrimidinecarboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 12h.
Insight: While standard catalysts like Pd(PPh₃)₄ provide good yields, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos can significantly improve efficiency, especially for less reactive boronic acids or aryl chlorides.[14][15][16]
Table 2: Base and Solvent Screening
| Entry | Base (2.0 equiv.) | Solvent (4:1) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃ | Dioxane / H₂O | 85 |
| 2 | Cs₂CO₃ | Dioxane / H₂O | 91 |
| 3 | K₃PO₄ | Dioxane / H₂O | 88 |
| 4 | Na₂CO₃ | Dioxane / H₂O | 75 |
| 5 | K₂CO₃ | Toluene / H₂O | 82 |
| 6 | K₂CO₃ | DMF | 68 |
Conditions: Ethyl 5-bromopyrimidinecarboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), 90 °C, 12h.
Insight: The choice of base is critical.[11] Stronger, more soluble bases like Cesium Carbonate (Cs₂CO₃) often accelerate the reaction and lead to higher yields.[17] A mixed aqueous-organic solvent system is generally superior as it facilitates the dissolution of both the organic substrates and the inorganic base.[18]
Troubleshooting and Logic
When a reaction underperforms, a logical approach to troubleshooting is essential. The following diagram outlines a decision-making process for optimizing a low-yield Suzuki coupling.
Substrate Scope
The protocol is applicable to a wide range of boronic acids, allowing for the synthesis of a diverse library of 5-substituted pyrimidines.
Table 3: Representative Scope of Boronic Acids
| Entry | Boronic Acid | Product | Typical Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 89 | |
| 2 | 4-Fluorophenylboronic acid | 91 | |
| 3 | 3-Thiopheneboronic acid | 84 | |
| 4 | 4-Pyridinylboronic acid | 76 | |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 82 |
| 6 | Vinylboronic acid pinacol ester | | 70 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of 5-aryl and 5-heteroaryl pyrimidine derivatives from Ethyl 5-bromopyrimidinecarboxylate. By understanding the underlying mechanism and systematically optimizing key reaction parameters—namely the catalyst system, base, and solvent—researchers can efficiently generate diverse libraries of compounds crucial for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate these synthetic efforts, enabling the rapid advancement of medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. mdpi.com [mdpi.com]
Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors from Ethyl 5-pyrimidinecarboxylate
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a significant number of clinically approved kinase inhibitors.[1][2][3][4][5] Its prevalence in nature as a fundamental component of DNA and RNA, coupled with its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, makes it an ideal framework for the design of potent and selective inhibitors.[6][7] Kinase dysregulation is a hallmark of many cancers, and targeting these enzymes with small molecule inhibitors has become a highly successful therapeutic strategy.[7] Pyrimidine-based drugs such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, have revolutionized the treatment of certain cancers.[2][8][9][10]
This application note provides a detailed, field-proven protocol for the synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor, starting from the readily available building block, Ethyl 5-pyrimidinecarboxylate. The synthetic strategy is designed to be versatile, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against different kinase targets.[7][11][12][13][14]
Strategic Overview of the Synthetic Pathway
The synthesis of the target kinase inhibitor from this compound is a multi-step process that involves the sequential functionalization of the pyrimidine core. The overall workflow is depicted below.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
The Versatility of Ethyl 5-pyrimidinecarboxylate in Medicinal Chemistry: A Guide to Application and Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] Among the vast array of pyrimidine-based building blocks, Ethyl 5-pyrimidinecarboxylate stands out as a particularly versatile precursor for the synthesis of a diverse range of biologically active molecules. Its unique electronic properties and multiple points for chemical modification have made it a prized starting material for drug discovery programs targeting a spectrum of diseases, from cancer to infectious agents.[3][4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in the development of potent therapeutic agents.
The Strategic Importance of the Pyrimidine-5-carboxylate Moiety
The strategic placement of the ethyl carboxylate group at the 5-position of the pyrimidine ring is key to the utility of this scaffold. This electron-withdrawing group influences the reactivity of the pyrimidine ring, facilitating a variety of chemical transformations. Furthermore, the ester functionality serves as a convenient handle for further molecular elaboration, allowing for the introduction of diverse pharmacophoric elements through amide bond formation or other coupling reactions. This adaptability has enabled medicinal chemists to fine-tune the pharmacological properties of derivative compounds, optimizing their potency, selectivity, and pharmacokinetic profiles.
Applications in Oncology: Targeting Uncontrolled Cell Proliferation
The pyrimidine core is a well-established pharmacophore in the design of anticancer agents, with many approved drugs featuring this heterocyclic system.[3] Derivatives of this compound have shown significant promise in this area, particularly as inhibitors of key enzymes involved in cancer cell signaling and metabolism.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth, proliferation, and differentiation.[5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Several pyrimidine-based EGFR inhibitors have been developed, and the this compound scaffold provides a valuable starting point for the synthesis of such compounds.[1][7] The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase domain of EGFR, while modifications at the 5-position can be tailored to interact with other regions of the active site, enhancing potency and selectivity.[5][8]
The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for pyrimidine-based inhibitors.
Caption: Inhibition of EGFR by pyrimidine-based drugs blocks downstream signaling pathways.
Targeting Lactate Dehydrogenase (LDH) in Cancer Metabolism
Cancer cells often exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA) is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy. Novel families of ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as potent hLDHA inhibitors, demonstrating the utility of the this compound scaffold in developing drugs that target cancer metabolism.[9]
Activity Against Infectious Diseases
The versatility of the pyrimidine scaffold extends to the development of agents to combat infectious diseases, including viral and bacterial infections.
Antiviral Applications
Pyrimidine derivatives have a long history in antiviral drug discovery.[10][11] The structural similarity of the pyrimidine ring to the nucleobases of viral genetic material allows for the design of compounds that can interfere with viral replication.[11] Research has explored the potential of this compound derivatives against a range of viruses by serving as precursors to molecules that inhibit viral enzymes or disrupt the viral life cycle.[12][13] One mechanism of action for some broad-spectrum antiviral pyrimidine biosynthesis inhibitors is the induction of an interferon-stimulated gene (ISG) response, independent of type 1 interferon production.[12][13]
Antibacterial Agents
The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Pyrimidine derivatives have been investigated as potential antibacterial agents, and compounds derived from this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15] The pyrimidine core can be functionalized to target essential bacterial enzymes or cellular processes.
Synthetic Protocols
The synthesis of biologically active molecules from this compound often involves well-established organic reactions. Below are representative protocols for key synthetic transformations.
Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation that is a cornerstone for the synthesis of dihydropyrimidin-2(1H)-ones (DHPMs), which are known to possess a wide range of biological activities.[16][17][18]
Reaction Scheme:
Caption: Workflow for the Biginelli three-component condensation reaction.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Pivalic acid (as catalyst and solvent) or another suitable acid catalyst like HCl in ethanol.[19]
-
Ethanol
-
Ethyl acetate
Procedure: [19]
-
In a round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and pivalic acid (1 mL).
-
Stir the mixture at 125 °C for 2 hours.
-
After the reaction is complete (monitored by TLC), add 5 mL of ethanol to the reaction mixture.
-
Pour the warm mixture into a beaker containing ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a 1:1 mixture of ethanol and water, then dry in the air.
-
Recrystallize the crude product from ethyl acetate to obtain the pure dihydropyrimidinone derivative.
Protocol 2: Polymer-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carboxylates
Polymer-assisted synthesis offers a streamlined approach for the preparation of pyrimidine libraries, facilitating purification and isolation of the final products.[2][10]
Materials:
-
Merrifield's resin
-
Appropriate building blocks for the pyrimidine core
-
Various amines for displacement
-
Solvents and reagents for solid-phase synthesis
-
The synthesis involves anchoring a suitable building block to Merrifield's resin.
-
The pyrimidine ring is then constructed on the solid support through a series of reactions.
-
A key step involves the displacement of a leaving group on the pyrimidine ring with a diverse set of amines to introduce variability at this position.
-
Finally, the desired 2-amino-4,6-diarylpyrimidine-5-carboxylate is cleaved from the resin.
This method allows for the efficient generation of a library of compounds for biological screening.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. The following table summarizes representative IC50 values for various derivatives, illustrating key SAR trends.
| Compound Class | Target | Representative Substituents | Cell Line/Enzyme | IC50 (µM) | Reference |
| Anticancer | |||||
| Pyrimidine-quinoline Hybrids | hLDHA | U-shaped disposition | hLDHA | ≈ 1 | [9] |
| 5-Trifluoromethylpyrimidine | EGFR | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 | 0.35 | [6] |
| Fused Pyrimidines | EGFR | 4,6-disubstituted thieno[2,3-d]pyrimidine | MCF-7 | 1.24 | [8] |
| Antibacterial | |||||
| 5-Aryl-diaminopyrimidine | Bacterial Growth | 4-chlorophenyl at C5 | S. aureus (MRSA) | 1 µg/mL (MIC) | [14][15] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the synthesis of diverse libraries of compounds with potent biological activities. The applications of this scaffold in oncology, virology, and bacteriology highlight its significance in the ongoing quest for novel and effective therapeutic agents. The synthetic protocols provided herein offer a practical guide for researchers to explore the rich chemical space accessible from this important precursor. Future work in this area will undoubtedly continue to leverage the unique properties of this compound to address unmet medical needs.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sennosbiotech.com [sennosbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. op.niscpr.res.in [op.niscpr.res.in]
Application Notes & Protocols: Microwave-Assisted Synthesis Using Ethyl 5-Pyrimidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Ethyl 5-pyrimidinecarboxylate and its derivatives are pivotal building blocks for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for accelerating the synthesis of and with these crucial intermediates. We present detailed, field-proven protocols for the rapid construction of a key pyrimidine building block and its subsequent functionalization, highlighting the significant advantages of microwave chemistry—including dramatically reduced reaction times, enhanced yields, and alignment with green chemistry principles—over conventional methodologies.[1]
The Strategic Advantage of Microwave-Assisted Synthesis in Pyrimidine Chemistry
The drug discovery pipeline demands both speed and efficiency.[3] Traditional methods for synthesizing heterocyclic compounds like pyrimidines often involve lengthy reaction times, harsh conditions, and laborious purification.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5][6]
Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7] This process, known as dielectric heating, involves the interaction of the microwave's oscillating electric field with molecular dipoles, causing rapid rotation and generating heat volumetrically and uniformly throughout the sample.[7] This fundamental difference leads to several key advantages:
-
Dramatic Reduction in Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[3][7]
-
Increased Product Yields: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[7]
-
Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy, making it an environmentally benign approach.[7]
Foundational Protocol: One-Pot, Three-Component Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate
This protocol details a robust, one-pot, three-component reaction to synthesize Ethyl 2-aminopyrimidine-5-carboxylate, a versatile intermediate for further elaboration. This method leverages the power of microwave irradiation to accelerate the sequential Knoevenagel condensation, Michael addition, and cyclization steps, achieving the final product with high efficiency.[1]
Reaction Scheme:
Caption: One-pot synthesis of Ethyl 2-aminopyrimidine-5-carboxylate.
Materials and Equipment:
-
Microwave Synthesizer: A dedicated laboratory microwave reactor equipped with sealed vessel technology and temperature/pressure sensors.
-
Microwave Reaction Vials: 10 mL or 20 mL vials with appropriate caps and septa.
-
Reactants:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or other suitable base
-
Absolute Ethanol (EtOH)
-
-
Standard laboratory glassware for work-up and purification.
-
Magnetic stir bars.
Step-by-Step Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add guanidine hydrochloride (1.0 mmol).
-
Reagent Addition: Add absolute ethanol (4 mL) followed by sodium ethoxide (1.1 mmol). Stir the mixture for 5 minutes at room temperature to form guanidine free base in situ.
-
Substrate Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 mmol) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10 minutes . Ensure stirring is active throughout the irradiation period.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by compressed air cooling in the reactor).
-
Work-up:
-
Once cooled, carefully open the vial.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
-
Drying and Purification: Dry the collected solid under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Causality and Insights:
-
Why a One-Pot, Three-Component Reaction? This approach is a cornerstone of combinatorial chemistry, offering high atom economy and procedural simplicity. It allows for the rapid assembly of the pyrimidine core.[1]
-
Why Microwave? Conventional heating would require several hours of reflux to drive this multi-step sequence to completion. The microwave's rapid, uniform heating drastically accelerates all steps—condensation, addition, and cyclization—leading to completion in just 10 minutes.[1][4]
-
Choice of Base: Sodium ethoxide is used to deprotonate guanidine hydrochloride, generating the nucleophilic guanidine free base necessary for the cyclization step.
Advanced Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for C4-Arylation
The true value of a building block like a pyrimidine carboxylate lies in its potential for diversification. This protocol outlines a highly efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction. While the previous protocol yields an amino-pyrimidine, a common synthetic strategy involves starting with a halogenated pyrimidine ester, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , which allows for selective C-C bond formation. This protocol is adapted from robust, optimized procedures for similar 2,4-disubstituted pyrimidines.[2][8][9]
General Workflow:
Caption: General workflow for microwave-assisted Suzuki coupling.
Materials and Equipment:
-
Microwave Synthesizer and 10 mL reaction vials .
-
Reactants:
-
Ethyl 4-chloro-2-(substituted)pyrimidine-5-carboxylate (0.5 mmol)
-
Aryl or Heteroaryl Boronic Acid (0.6 mmol, 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.005 mmol, 1 mol%)
-
Base: K₂CO₃ (Potassium Carbonate) (1.5 mmol, 3.0 equiv)
-
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)
-
Inert atmosphere supplies (Nitrogen or Argon).
Step-by-Step Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the aryl boronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture.
-
Inerting: Purge the vial with nitrogen or argon for 2-3 minutes.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with active stirring.
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure C4-arylated pyrimidine product.
-
Data Presentation: Microwave vs. Conventional Heating
The following table, based on analogous reactions in the literature, illustrates the profound impact of microwave heating on the Suzuki-Miyaura coupling of halogenated pyrimidines.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 8 - 24 hours | 10 - 20 minutes | ~48-fold to 72-fold decrease |
| Temperature | 80 - 100 °C (Reflux) | 120 - 150 °C (Sealed Vessel) | Higher temp, shorter time |
| Typical Yield | 50 - 85% | 70 - 95% | Improved Yield & Purity |
| Catalyst Loading | 2 - 5 mol% | 0.5 - 2 mol% | Lower catalyst cost |
Data compiled and generalized from literature reports on similar substrates.[2][8]
Safety Considerations in Microwave Synthesis
While modern microwave reactors have extensive safety features, users must remain vigilant.
-
Use Only Dedicated Equipment: Never use a domestic microwave oven.[10] Laboratory reactors are built to withstand high pressures and contain potential vessel failures.[10]
-
Pressure Management: Be aware of reactions that may generate gaseous byproducts. Start with small-scale reactions to understand the pressure profile.
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating. Avoid highly volatile or non-polar solvents unless a susceptor is used.
-
Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Do not exceed the recommended fill volume.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of high-value heterocyclic compounds for drug discovery. By leveraging direct and efficient energy transfer, MAOS enables the rapid synthesis and derivatization of key intermediates like this compound. The protocols detailed herein demonstrate the power of this technology to dramatically shorten development timelines, improve synthetic efficiency, and promote greener chemical practices. For any researcher working with pyrimidine scaffolds, the adoption of microwave synthesis is not merely an optimization, but a strategic necessity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Solid-phase synthesis of pyrimidine libraries
Application Note & Protocol
Topic: High-Throughput Solid-Phase Synthesis of Diverse Pyrimidine Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of pyrimidine libraries, a strategy that leverages the efficiencies of combinatorial chemistry to accelerate drug discovery. We delve into the foundational principles of solid-phase synthesis, from the selection of appropriate resins and linkers to the core chemical transformations. A detailed, step-by-step protocol for the construction of a 2,4,6-trisubstituted pyrimidine library on Rink Amide resin is presented, emphasizing the rationale behind each procedural choice. This guide is designed to equip researchers with the theoretical understanding and practical knowledge required to successfully implement and adapt these methods for the generation of novel, diverse, and high-purity compound libraries.
Introduction: The Power of Pyrimidine Scaffolds and Solid-Phase Synthesis
Pyrimidine and its fused derivatives are privileged structures in drug discovery, found in compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The traditional solution-phase synthesis of individual pyrimidine analogues is often laborious and time-consuming. Solid-phase organic synthesis (SPOS) offers a transformative alternative by anchoring the initial building block to an insoluble polymer support.[3][4] This approach dramatically simplifies the synthetic process: excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex chromatographic purification after each step.[2] This efficiency makes SPOS exceptionally well-suited for combinatorial chemistry, enabling the rapid, parallel, or split-and-pool synthesis of large libraries of related compounds for high-throughput screening.
The core advantages of employing SPOS for pyrimidine library generation include:
-
Simplified Purification: Intermediates remain attached to the solid support, allowing for purification by washing.
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of solution-phase reagents, which are then easily washed away.
-
Automation: The repetitive nature of the wash and reaction cycles is amenable to automation, further increasing throughput.
Foundational Principles of the Solid-Phase Approach
A successful solid-phase synthesis strategy relies on the careful selection of three key components: the solid support (resin), the linker, and the synthetic route.
The Solid Support (Resin)
The insoluble polymer matrix is the foundation of the synthesis. Its physical and chemical properties dictate solvent compatibility, reaction kinetics, and loading capacity. Polystyrene (PS) resins, cross-linked with 1-2% divinylbenzene (DVB), are the most common and cost-effective supports.[5] For syntheses involving sensitive reagents or for improved reaction kinetics, polyethylene glycol (PEG)-grafted PS resins (e.g., TentaGel) offer superior swelling properties in a wider range of solvents.[5]
| Table 1: Comparison of Common Solid Supports | |||
| Resin Type | Composition | Typical Loading (mmol/g) | Key Characteristics & Use Cases |
| Merrifield Resin | Chloromethylated Polystyrene-DVB | 0.5 - 1.5 | Robust, inexpensive. Used for attaching carboxylic acids via ester linkage. |
| Wang Resin | Hydroxymethylphenoxy-functionalized PS | 0.4 - 1.2 | Acid-labile linker pre-attached. Ideal for releasing final products as carboxylic acids.[5] |
| Rink Amide Resin | Amine-functionalized, acid-labile linker on PS | 0.4 - 0.8 | Widely used for generating C-terminal amides upon cleavage. Excellent for library synthesis.[5][6][7] |
| TentaGel Resin | PEG-grafted Polystyrene | 0.1 - 0.5 | Excellent swelling in diverse solvents ("pseudo-solution phase"). Good for complex or on-bead assays.[5] |
The Linker: An Anchor and a Strategic Release Handle
The linker is a bifunctional molecule that covalently connects the first building block to the solid support.[8] Its most critical feature is its cleavage condition. The linker must be stable to all reaction conditions used to build the molecule but be selectively cleaved at the end of the synthesis to release the final product into solution.
-
Acid-Labile Linkers: These are the most common linkers in small molecule synthesis. The Rink Amide and Wang linkers, for example, are cleaved using moderate to strong acids like trifluoroacetic acid (TFA).[5]
-
Safety-Catch Linkers: These linkers add a layer of control. They are stable to a set of conditions, but can be "activated" by a specific chemical transformation (e.g., oxidation or alkylation), which then renders them labile to a different set of cleavage conditions.[9] This provides greater orthogonality in complex synthetic schemes.
-
Traceless Linkers: In many applications, it is desirable for the point of resin attachment to be replaced by a hydrogen atom in the final product, leaving no trace of the linker.[10] This is often achieved using silicon or sulfur-based linkers that are cleaved under specific conditions to yield a C-H bond.[11][12][13]
Synthetic Strategy: Building the Pyrimidine Core
The construction of the pyrimidine ring on a solid support typically follows a convergent strategy where two key fragments are joined in a cyclocondensation reaction.[2][3] A common and robust method involves the reaction of a resin-bound 1,3-dicarbonyl compound (or a vinylogous equivalent) with a soluble amidine. This [3+3] type of annulation is highly effective for creating diverse pyrimidine cores.[14]
Detailed Protocol: Solid-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library
This protocol describes a reliable method for generating a diverse library of pyrimidines using a Rink Amide resin, a β-ketosulfone building block, and a library of amidines and amines for diversification. The β-ketosulfone is a versatile precursor that readily undergoes condensation.
Workflow Overview
The overall synthetic workflow involves immobilization of a precursor, cyclocondensation to form the pyrimidine ring, diversification via nucleophilic aromatic substitution, and final cleavage from the resin.
Caption: General workflow for solid-phase pyrimidine library synthesis.
Step 1: Immobilization of the β-Ketosulfone Precursor
Rationale: The synthesis begins by attaching the first building block, a carboxylic acid-functionalized β-ketosulfone, to the Rink Amide resin. The amide bond formed is robust and stable to the subsequent reaction conditions. Standard peptide coupling reagents like HBTU provide high efficiency and rapid reaction times.
Materials:
-
Rink Amide MBHA Resin (Loading: ~0.6 mmol/g)
-
3-Oxo-3-(phenylsulfonyl)propanoic acid (Building Block 1)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Methanol
Protocol:
-
Place the Rink Amide resin (1.0 g, 0.6 mmol) in a fritted polypropylene reaction vessel.
-
Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
In a separate flask, dissolve 3-oxo-3-(phenylsulfonyl)propanoic acid (385 mg, 1.8 mmol, 3 equiv.) and HBTU (682 mg, 1.8 mmol, 3 equiv.) in anhydrous DMF (8 mL).
-
Add DIPEA (627 µL, 3.6 mmol, 6 equiv.) to the solution and vortex briefly.
-
Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Reaction Monitoring: Take a few beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amine.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Step 2: Pyrimidine Ring Formation (Cyclocondensation)
Rationale: The resin-bound β-ketosulfone is reacted with an appropriate three-carbon building block with two nitrogen nucleophiles to form the pyrimidine ring. Here, we use a reagent that will install a chlorine atom at the 4-position, which serves as a handle for subsequent diversification. The phenylsulfonyl group is an excellent leaving group in this cyclization.
Caption: Key cyclocondensation step to form the pyrimidine core.
Materials:
-
Resin from Step 1
-
N,N-Dimethyl-N'-(dichloromethylene)formamidinium chloride (from phosgene and DMF, a specialized reagent; alternatively, a guanidine can be used to form an aminopyrimidine)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Protocol:
-
Swell the resin from Step 1 (1.1 g, ~0.6 mmol) in ACN (10 mL) for 20 minutes.
-
In a separate flask, suspend the amidinium chloride (484 mg, 3.0 mmol, 5 equiv.) in ACN (8 mL).
-
Cool the suspension to 0°C and add TEA (836 µL, 6.0 mmol, 10 equiv.) dropwise.
-
Add this mixture to the resin and allow the reaction to proceed at room temperature for 12 hours.
-
Drain the solvent and wash the resin thoroughly with ACN (3 x 10 mL), Water/ACN (1:1, 2 x 10 mL), ACN (2 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under high vacuum. The product is a resin-bound 4,6-dichloro- or 4-chloro-6-hydroxypyrimidine derivative, depending on the exact cyclizing agent. For this protocol, we assume a 4-chloropyrimidine is formed, ready for diversification.
Step 3: Library Diversification via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The chlorine atom installed at the 4-position is activated towards nucleophilic substitution. This allows for the introduction of a diverse set of building blocks (R2), typically from a library of primary or secondary amines. This reaction is often accelerated by microwave heating.[2][3][4]
Materials:
-
Resin from Step 2
-
Library of diverse primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
DIPEA
-
N-Methyl-2-pyrrolidone (NMP)
Protocol (for a single well in a parallel synthesizer):
-
Dispense the resin from Step 2 (~50 mg, 0.03 mmol) into each reaction well.
-
Add a solution of the desired amine (0.3 mmol, 10 equiv.) in NMP (0.5 mL).
-
Add DIPEA (52 µL, 0.3 mmol, 10 equiv.).
-
Seal the reaction block and heat at 80°C for 6 hours (or 120°C for 20 minutes under microwave irradiation).
-
Allow the block to cool, then drain and wash the resin in all wells using an automated or manual manifold with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin completely.
| Table 2: Example Diversification Scheme | ||
| Input Amine (R²-NHR') | Structure | Expected R² Substituent on Pyrimidine |
| Benzylamine | Ph-CH₂-NH₂ | -NH-CH₂-Ph |
| Morpholine | C₄H₉NO | 4-morpholinyl |
| 4-Fluoroaniline | F-C₆H₄-NH₂ | -NH-C₆H₄-F |
| Piperidine | C₅H₁₁N | 1-piperidinyl |
Step 4: Cleavage and Product Isolation
Rationale: The final step is the release of the synthesized compounds from the solid support. A strong acid cocktail containing TFA is used to cleave the acid-labile Rink Amide linker. Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during cleavage, preventing side reactions with the product.[5][15]
Materials:
-
Dried, diversified resin from Step 3
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether, cold
Protocol:
-
Place the dried resin from each well into individual, labeled 2 mL microcentrifuge tubes or a 96-well cleavage block.
-
Add the cleavage cocktail (1 mL per 50 mg of resin) to each tube.
-
Allow the cleavage to proceed at room temperature for 2 hours with occasional agitation.
-
Filter the resin away from the cleavage solution (e.g., using a 96-well filter plate) and collect the filtrate containing the product.
-
Concentrate the filtrate under a stream of nitrogen or using a centrifugal evaporator.
-
Add 1.5 mL of cold diethyl ether to the residue to precipitate the crude product.
-
Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the final product under vacuum.
-
Analyze purity by LC-MS and purify by preparative HPLC if necessary.
| Table 3: Common Cleavage Cocktails | |
| Cocktail Composition | Application Notes |
| 95% TFA / 5% H₂O | Standard cleavage for simple, stable molecules. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | "Reagent B" . General purpose; TIS scavenges cations from Trityl, Boc, tBu groups.[15] |
| 1% TFA in DCM | Very mild conditions used for highly sensitive linkers like HMPB, but not sufficient for Rink Amide.[15] |
Conclusion and Outlook
The solid-phase synthesis protocol detailed here provides a robust and flexible platform for the rapid generation of diverse pyrimidine libraries. By systematically varying the building blocks at each stage of the synthesis—the initial precursor, the cyclizing amidine, and the final nucleophile—researchers can create vast collections of novel compounds. This high-throughput approach, combined with modern screening techniques, is a powerful engine for the discovery of new chemical probes and therapeutic leads, continuing to solidify the pyrimidine scaffold's vital role in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 10. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular replication using covalent base-pairs with traceless linkers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of Ethyl 5-pyrimidinecarboxylate via Automated Flash Column Chromatography
Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery
Ethyl 5-pyrimidinecarboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motif is integral to a wide array of pharmacologically active molecules, including kinase inhibitors and anti-infective agents. The synthetic routes to this and other pyrimidine derivatives, however, often yield complex mixtures containing unreacted starting materials, reagents, and closely related by-products.[2][3] The presence of these impurities can confound downstream biological assays and impede the progress of structure-activity relationship (SAR) studies. Therefore, achieving high purity (>98%) is not merely a matter of analytical tidiness but a prerequisite for generating reliable and reproducible scientific data.
This application note provides a detailed, field-proven protocol for the purification of crude this compound using automated flash column chromatography on silica gel. We will delve into the causality behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the rationale for the selected column parameters, ensuring researchers can adapt this methodology to their specific reaction outcomes.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface rich in polar silanol (Si-OH) groups. These groups serve as adsorption sites for molecules.
-
Mobile Phase: A non-polar or moderately polar solvent system is continuously passed through the stationary phase.
-
Mechanism of Separation: Molecules in the crude mixture are introduced to the top of the column and partition between the stationary and mobile phases.
-
Polar compounds , including impurities with free hydroxyl or amine groups, will interact strongly with the polar silica gel, causing them to move slowly down the column.
-
Non-polar compounds will have a greater affinity for the mobile phase and will be eluted more quickly.
-
This compound , a compound of intermediate polarity (XLogP3 ≈ 0.5), can be effectively eluted and separated from both more polar and less polar impurities by carefully tuning the polarity of the mobile phase.[1]
-
The key to a successful separation lies in finding a mobile phase composition that provides differential migration rates for the target compound and its impurities.
Pre-Purification Workflow: Mobile Phase Optimization via TLC
Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf value typically translates well to flash chromatography, allowing for efficient elution without excessively long run times or poor resolution.
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf of ~0.25-0.35, with good separation from impurity spots.
Table 1: Recommended Starting Solvent Systems for TLC Optimization
| Solvent System (v/v) | Polarity Index | Typical Application Notes |
| 10% Ethyl Acetate / 90% Hexanes | Low | Good starting point for less polar compounds. |
| 25% Ethyl Acetate / 75% Hexanes | Medium-Low | Often an ideal starting point for moderately polar esters like the target compound. [4][5] |
| 40% Ethyl Acetate / 60% Hexanes | Medium | Use if the product shows low Rf in the 25% system. |
| 50% Dichloromethane / 50% Hexanes | Medium | An alternative system if EtOAc/Hexanes fails to provide adequate separation. |
Note: Due to its toxicity, benzene should be avoided as a non-polar component.[4]
Materials and Equipment
Chemicals & Reagents:
-
Crude this compound reaction mixture
-
Silica Gel for flash chromatography (230-400 mesh)
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Dichloromethane (for sample loading)
-
Anhydrous Sodium Sulfate
-
Deuterated Chloroform (for NMR analysis)
Equipment:
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
-
Pre-packed or self-packed silica gel column
-
Rotary Evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV Lamp (254 nm)
-
Glassware (round-bottom flasks, beakers, graduated cylinders)
-
Fraction collection tubes/vials
-
NMR Spectrometer
Detailed Purification Protocol
This protocol assumes the use of an automated flash system, which provides superior control and reproducibility over manual methods.
Step 1: Crude Sample Preparation (Dry Loading)
Dry loading is strongly recommended as it prevents solvent-related band broadening at the origin, leading to sharper peaks and superior separation.
-
Weigh the crude reaction mixture into a round-bottom flask.
-
Dissolve the crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Add silica gel to the flask (typically 1-2 times the mass of the crude product).
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica.
Step 2: System Setup and Column Equilibration
-
Select a pre-packed silica column of appropriate size for the mass of the crude material (a general rule is a 20:1 to 100:1 ratio of silica mass to crude mass).
-
Install the column onto the automated flash chromatography system.
-
Load the dry sample cartridge or sample loop with the material prepared in Step 1.
-
Prime and equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) for at least 3-5 column volumes. This ensures a stable baseline.
Step 3: Elution and Fraction Collection
The choice between isocratic and gradient elution depends on the TLC results. If all impurities are well-separated from the product, isocratic elution may suffice. However, a linear gradient is often more efficient for complex mixtures.[6]
-
Method Programming:
-
Initial Conditions: Start with a mobile phase composition that is less polar than the optimal TLC solvent (e.g., if TLC showed Rf=0.3 in 25% EtOAc/Hexanes, start the column at 10-15% EtOAc/Hexanes).
-
Gradient: Program a linear gradient from the initial conditions to a more polar composition (e.g., 10% to 50% EtOAc over 15-20 column volumes). This ensures that late-eluting, more polar impurities are washed from the column.[6]
-
Flow Rate: Set a suitable flow rate based on the column size (e.g., 40 mL/min for a 40g column).
-
-
Execution: Begin the purification run. The system will automatically inject the sample and begin the gradient elution, monitoring the eluate with a UV detector.
-
Fraction Collection: Configure the system to collect fractions based on UV absorbance peaks.
Step 4: Post-Run Analysis and Product Isolation
-
Fraction Analysis: Analyze the key fractions corresponding to the main UV peak by TLC to confirm the presence of the pure product and the absence of impurities.
-
Combine Pure Fractions: Combine all fractions that contain only the pure this compound into a tared round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator.[6]
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the final mass and yield. Confirm the identity and purity of the final product using techniques such as NMR, MS, and IR spectroscopy.[2][7]
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The table below addresses common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Mobile phase polarity is too high, causing compounds to move too quickly.- Column is overloaded with crude material.- Inappropriate solvent system for the specific impurities present. | - Decrease the initial polarity of the gradient or switch to a shallower gradient.- Reduce the amount of crude material loaded onto the column.- Experiment with different solvent systems (e.g., Dichloromethane/Hexanes or Acetone/Hexanes).[2] |
| Product Does Not Elute | - Mobile phase is not polar enough.- Product may be unstable on acidic silica gel, leading to decomposition on the column. | - Increase the final polarity of the gradient (e.g., to 100% EtOAc or even add 1-5% Methanol).- Consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica.[4] Alternatively, switch to a neutral stationary phase like alumina.[2] |
| Low Yield / Recovery | - Product is partially co-eluting with an impurity and those fractions were discarded.- Product is irreversibly adsorbed or decomposing on the column. | - Re-optimize the gradient for better separation.- See "Product Does Not Elute" solutions. Ensure the crude product is fully dissolved and transferred during the dry loading step. |
| Peak Tailing or Broadening | - Sample was loaded in too large a volume of strong solvent (wet loading).- Column was poorly packed (channeling).- Acidic/basic nature of the compound interacting with silica. | - Use the dry loading method described in this protocol.- Ensure the column is properly packed and equilibrated.- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Solvents: Ethyl acetate and hexanes are flammable liquids. Keep away from ignition sources. Dichloromethane is a suspected carcinogen. All solvent handling should be performed within a fume hood.
-
Pressure: Flash chromatography involves pressures above ambient. Always use shatter-proof glassware and system components rated for the intended operating pressures.
References
- 1. This compound | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
Application Note: Structural Characterization of Ethyl 5-pyrimidinecarboxylate Derivatives by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals, agrochemicals, and materials science necessitates robust and unambiguous methods for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for the precise characterization of these heterocyclic compounds. This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C NMR spectra of Ethyl 5-pyrimidinecarboxylate and its derivatives, offering insights into experimental protocols, spectral analysis, and the underlying principles governing chemical shifts and coupling constants.
Theoretical Framework: The NMR Signature of Pyrimidines
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The electronegativity and lone pair electrons of the nitrogen atoms significantly influence the electron density distribution within the ring, leading to characteristic chemical shifts for the ring protons and carbons.
-
¹H NMR: The protons on the pyrimidine ring are typically deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. Their chemical shifts are generally found in the downfield region of the spectrum.[1] The coupling patterns between adjacent protons (spin-spin coupling) provide crucial information about their connectivity.[2]
-
¹³C NMR: The carbon atoms in the pyrimidine ring also exhibit distinct chemical shifts. Carbons adjacent to the nitrogen atoms (C2, C4, C6) are significantly deshielded compared to the carbon at position 5.[3] The presence of substituents further modulates these chemical shifts, offering valuable structural clues.
Experimental Protocol: From Sample to Spectrum
Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Protocol 1: NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent.[4][5] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[6] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility. The use of deuterated solvents is essential as they provide a lock signal for the spectrometer and do not produce large solvent peaks in the ¹H NMR spectrum.[5]
-
Dissolution and Filtration: Prepare the sample in a separate vial to ensure complete dissolution.[5] If any solid particles are present, filter the solution through a pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.
-
Transfer and Referencing: Transfer the clear solution into a clean, unscratched 5 mm NMR tube.[7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing an NMR sample.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 |
| Receiver Gain (RG) | Auto | Auto |
| Acquisition Time (AQ) | ~4 s | ~1 s |
| Relaxation Delay (D1) | 2 s | 2 s |
| Spectral Width (SW) | ~20 ppm | ~250 ppm |
Spectral Interpretation: Decoding the Data
The structural elucidation of this compound derivatives relies on the careful analysis of chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of the parent this compound provides a foundational understanding of the expected signals.
Caption: Structure of this compound with proton numbering.
Expected ¹H NMR Data for this compound (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~9.27 | Singlet | - | 1H |
| H-4, H-6 | ~8.78 | Singlet | - | 2H |
| -OCH₂CH₃ | ~4.45 | Quartet | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.43 | Triplet | ~7.1 | 3H |
-
Pyrimidine Ring Protons: The protons at positions 2, 4, and 6 are highly deshielded due to the electron-withdrawing nature of the two nitrogen atoms. H-2 is typically the most deshielded, appearing as a singlet.[8] The protons at H-4 and H-6 are chemically equivalent in the unsubstituted parent compound and thus appear as a single singlet. In substituted derivatives, these protons may become non-equivalent, leading to more complex splitting patterns. Long-range couplings (⁴J) of around 1-3 Hz can sometimes be observed between pyrimidine protons.[9]
-
Ethyl Ester Group: The ethyl group gives rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).[10] The coupling constant between these two signals is typically around 7.1 Hz. The chemical shift of the methylene protons is downfield due to the adjacent oxygen atom.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Data for this compound (in Acetone-d₆): [11][12]
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~164.0 |
| C-2 | ~160.0 |
| C-4, C-6 | ~158.0 |
| C-5 | ~125.0 |
| -OCH₂CH₃ | ~62.0 |
| -OCH₂CH₃ | ~14.0 |
-
Pyrimidine Ring Carbons: The carbons directly bonded to nitrogen (C-2, C-4, and C-6) are significantly deshielded and appear at lower field.[13] The C-5 carbon is the most shielded of the ring carbons.
-
Ethyl Ester Group: The carbonyl carbon of the ester group is highly deshielded, typically appearing around 164 ppm.[14] The methylene and methyl carbons of the ethyl group appear in the aliphatic region of the spectrum.
Advanced NMR Techniques for Structural Confirmation
For complex derivatives or for unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For example, a cross-peak between the methylene and methyl signals of the ethyl group would confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for the assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework.
Troubleshooting and Best Practices
-
Broad Peaks: Broad lines in the spectrum can be caused by the presence of solid particles, paramagnetic impurities, or high sample viscosity.[4] Filtering the sample and ensuring complete dissolution can help.
-
Poor Signal-to-Noise: For dilute samples or less sensitive nuclei like ¹³C, increasing the number of scans can improve the signal-to-noise ratio.
-
Water Suppression: If the sample or solvent contains residual water, water suppression techniques may be necessary to avoid a large water signal obscuring other peaks.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of this compound derivatives. A thorough understanding of the principles of chemical shifts and coupling constants, combined with meticulous experimental technique, allows for the unambiguous determination of molecular structure. The application of 2D NMR techniques further enhances the confidence in these structural assignments, providing a complete picture of the molecule's connectivity. This guide serves as a practical resource for researchers in the field, facilitating the efficient and accurate analysis of this important class of compounds.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Strategic Synthesis of Potent Lactate Dehydrogenase (LDH) Inhibitors Using a Pyrimidine-Quinolone Scaffold
Abstract & Introduction
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD⁺.[1][2] In many cancer phenotypes, a metabolic switch towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of the LDHA isoform.[3][4][5] This metabolic adaptation provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune responses.[6] Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy in oncology and for other conditions like primary hyperoxalurias.[3][7]
This application note provides a detailed guide on the synthesis, characterization, and evaluation of a novel class of LDH inhibitors based on a pyrimidine-quinolone hybrid scaffold. We present a convergent, microwave-assisted synthetic pathway that leverages key intermediates to generate a library of potent inhibitors. This guide is designed to provide researchers with the foundational protocols and scientific rationale required to explore this promising chemical space for LDH-targeted drug discovery.
The Role of LDH in Cellular Metabolism and Disease
LDH is a tetrameric enzyme existing in five isoforms (LDH1-5), which are combinations of two subunits: LDHA ('M' for muscle) and LDHB ('H' for heart).[5][8] LDHA (predominantly in LDH5) favors the conversion of pyruvate to lactate, while LDHB (predominantly in LDH1) favors the reverse reaction.[8] Cancer cells heavily rely on LDHA to regenerate NAD⁺, which is essential for maintaining a high glycolytic flux.[6] By inhibiting LDHA, we can disrupt this metabolic cycle, leading to a reduction in ATP production, an increase in oxidative stress, and ultimately, cancer cell death.[4]
Figure 1: Role of LDHA in cancer metabolism and point of intervention.
Synthetic Strategy: A Convergent Pathway
The synthesis of ethyl pyrimidine-quinolincarboxylate inhibitors is achieved through a robust and modular convergent pathway.[7][9] This approach involves the separate synthesis of two key scaffolds—an ethyl quinoline-4-carboxylate and a 4-aryl-2-chloropyrimidine—which are then coupled in the final step. This strategy is highly advantageous for building a chemical library, as it allows for diverse substitutions on both fragments to explore the structure-activity relationship (SAR).
Figure 2: Convergent synthesis workflow for LDH inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-aminophenyl)quinoline-4-carboxylate Scaffold (A)
This procedure follows a modified Pfitzinger reaction followed by esterification. The Pfitzinger reaction is a classic method for synthesizing quinoline carboxylic acids from isatin and a carbonyl compound.
Materials:
-
Substituted Isatin (e.g., 5-fluoroisatin)
-
2'-Aminoacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Ethanol, absolute
-
Sulfuric Acid (H₂SO₄), concentrated
-
Standard glassware for reflux and extraction
Step-by-Step Procedure:
-
Pfitzinger Condensation:
-
In a round-bottom flask, dissolve substituted isatin (1.0 eq) and 2'-aminoacetophenone (1.0 eq) in ethanol.
-
Add a solution of KOH (3.0 eq) in water and reflux the mixture for 12-24 hours, monitoring by TLC.
-
Rationale: The basic conditions facilitate the condensation between the isatin keto-group and the methyl group of the acetophenone, followed by cyclization to form the quinoline ring.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify with concentrated HCl to a pH of ~4-5 to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Fischer Esterification:
-
Suspend the crude quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol.
-
Carefully add concentrated H₂SO₄ (0.2 eq) as a catalyst.
-
Reflux the mixture for 8-16 hours until TLC indicates the disappearance of the starting material.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by ethanol to form the ethyl ester.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the resulting crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure Scaffold A.
-
Protocol 2: Synthesis of 4-Aryl-2-chloropyrimidine Scaffold (B)
This protocol involves the formation of a pyrimidinone ring followed by chlorination.
Materials:
-
Substituted Aryl Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Step-by-Step Procedure:
-
Pyrimidine Ring Formation:
-
React the aryl acetophenone (1.0 eq) with DMF-DMA (1.2 eq) under reflux to form the corresponding enaminone intermediate.
-
React the crude enaminone with guanidine hydrochloride (1.1 eq) in the presence of a strong base like sodium ethoxide in ethanol. Reflux for 6-12 hours.
-
Rationale: This is a classical pyrimidine synthesis where guanidine acts as the N-C-N source, condensing with the enaminone to form the heterocyclic ring.
-
After cooling, the resulting pyrimidinone often precipitates and can be collected by filtration.
-
-
Chlorination:
-
In a flask equipped with a reflux condenser, suspend the pyrimidinone (1.0 eq) in an excess of POCl₃.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at 100-110 °C for 2-4 hours.
-
Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone into a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.
-
Extract the product with an organic solvent like dichloromethane, wash with bicarbonate solution, dry, and concentrate.
-
Purify by column chromatography to obtain the pure Scaffold B.
-
Protocol 3: Microwave-Assisted Coupling of Scaffolds A and B
This final step utilizes microwave irradiation to facilitate the nucleophilic aromatic substitution.
Materials:
-
Scaffold A (Ethyl 2-(2-aminophenyl)quinoline-4-carboxylate)
-
Scaffold B (4-Aryl-2-chloropyrimidine)
-
Cyclopentyl methyl ether (CPME) or another suitable high-boiling point solvent
-
Microwave reactor vials
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add Scaffold A (1.0 eq) and Scaffold B (1.1 eq).
-
Add the solvent (e.g., CPME, 3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150-170 °C for 30-60 minutes. Monitor pressure to ensure it remains within safe limits.
-
Rationale: Microwave heating dramatically accelerates the reaction rate compared to conventional heating.[7][10] The high temperature facilitates the nucleophilic attack of the amino group from Scaffold A onto the electron-deficient pyrimidine ring, displacing the chloride from Scaffold B.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to yield the target LDH inhibitor.
Biochemical Assay: Evaluating LDH Inhibition
To determine the potency of the synthesized compounds, an in vitro LDH enzyme activity assay is performed. This is a colorimetric or fluorometric assay that measures the rate of NADH oxidation.[11]
Materials:
-
Human recombinant LDHA and LDHB enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADH
-
Sodium Pyruvate
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Step-by-Step Protocol for IC₅₀ Determination:
-
Prepare Reagents:
-
Prepare a stock solution of NADH (e.g., 10 mM) in assay buffer.
-
Prepare a stock solution of sodium pyruvate (e.g., 100 mM) in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup (per well):
-
Add 80 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or DMSO for control).
-
Add 5 µL of LDHA enzyme solution (concentration optimized for a linear reaction rate).
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add 5 µL of NADH solution (final concentration ~150-250 µM).
-
Initiate the enzymatic reaction by adding 5 µL of sodium pyruvate solution (final concentration ~1-2 mM).
-
Rationale: The reaction measures the decrease in absorbance at 340 nm as NADH is consumed and converted to NAD⁺. The inhibitor will slow this rate of decrease.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the velocities to the control (DMSO only) to get the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data and Structure-Activity Relationship (SAR)
Studies have shown that the spatial arrangement of the quinoline and pyrimidine rings is crucial for inhibitory activity.[7][9] "U-shaped" conformers, where the scaffolds are linked via a 1,2-disubstituted aryl moiety, generally exhibit significantly higher potency than more linear, "non-U-shaped" analogues.[7]
| Compound ID | Linker Type | LDHA IC₅₀ (µM) | LDHB IC₅₀ (µM) | Selectivity (LDHB/LDHA) |
| 16a | U-Shaped | ~1.0 | Low µM range | Double Inhibitor |
| 18b | U-Shaped | ~1.0 | Low µM range | Double Inhibitor |
| 15c | U-Shaped | < 10 | > 100 | > 10-fold |
| 15d | U-Shaped | < 10 | > 100 | > 10-fold |
| 13a | Non-U-Shaped | > 50 | Not Determined | - |
| 14a | Non-U-Shaped | > 50 | Not Determined | - |
Table 1: Representative inhibitory activities of synthesized pyrimidine-quinolincarboxylates. Data is illustrative and based on findings from referenced literature.[7][10]
Key Insights:
-
The U-shaped geometry is critical for potent inhibition, likely allowing the molecule to fit more effectively into the enzyme's active site.
-
Substitutions on the aryl ring of the pyrimidine moiety can be used to tune potency and selectivity between LDHA and LDHB isoforms.[7] For instance, compounds 15c and 15d show promising selectivity for the A isoform.[7][9]
-
The development of both selective LDHA inhibitors and dual LDHA/LDHB inhibitors is of therapeutic interest, as both isoforms have been implicated in cancer progression.[7]
Conclusion and Future Directions
The pyrimidine-quinolone scaffold represents a versatile and potent platform for the development of novel LDH inhibitors. The convergent, microwave-assisted synthesis detailed in this note offers an efficient route to generate diverse compound libraries for SAR exploration. The provided biochemical assay protocol serves as a robust method for evaluating their inhibitory activity. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in cell-based assays and in vivo cancer models to translate these promising in vitro results into potential therapeutic candidates.
References
- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Medicinal Chemistry Perspective on Lactate Dehydrogenase: Current Status and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Pyrimidine Synthesis Using Ethyl 5-pyrimidinecarboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-pyrimidinecarboxylate in pyrimidine synthesis. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate common challenges and optimize your synthetic outcomes. As your virtual application scientist, I will explain the causality behind experimental observations and provide actionable, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, but my starting material is fully consumed. What are the likely culprits?
A: When starting material consumption is complete but the desired product yield is low, the issue typically points to the formation of soluble side products that are lost during workup or purification. The most common side reactions with this compound derivatives are hydrolysis of the ester to the carboxylic acid, followed by potential decarboxylation, or reaction with nucleophilic species to form amides. A careful analysis of your crude reaction mixture by LC-MS is the first critical step to identify the mass of the main byproducts.
Q2: I see an unexpected polar spot on my TLC plate that stains with an acid/base indicator. What could it be?
A: A polar, acid/base-active spot is a classic indicator of unintended hydrolysis of the ethyl ester group to the corresponding pyrimidine-5-carboxylic acid. This is particularly common if your reaction or workup conditions involve strong bases (e.g., NaOH, KOH) or heating in the presence of water.[1]
Q3: Can this compound decompose upon heating?
A: While the ester itself is relatively stable, if it first hydrolyzes to pyrimidine-5-carboxylic acid, this acid can be susceptible to decarboxylation at elevated temperatures, yielding an unsubstituted pyrimidine.[2][3][4] This is a known degradation pathway for various pyridine and pyrimidine carboxylic acids.[2][3][5] Therefore, prolonged heating, especially under non-neutral pH conditions, should be avoided.
Q4: How can I effectively separate my desired ethyl ester product from the hydrolyzed carboxylic acid byproduct?
A: The difference in acidity provides a straightforward method for separation. During an aqueous workup, you can perform a basic wash (e.g., with a saturated solution of sodium bicarbonate, NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ethyl ester remains in the organic layer. Be sure to use a mild base like NaHCO₃ to minimize base-catalyzed hydrolysis of your ester product.
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation and prevention.
Issue 1: Unintended Hydrolysis to Pyrimidine-5-carboxylic Acid
Symptom:
-
Appearance of a new, more polar spot on TLC.
-
A peak in the LC-MS analysis corresponding to the mass of the carboxylic acid (M-28 Da relative to the ethyl ester).
-
Broad O-H stretch in the IR spectrum of the crude product.
-
Difficulty in purification due to co-elution or streaking on silica gel.
Root Cause Analysis: The ester functional group in this compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of pyrimidine-5-carboxylic acid. This reaction is significantly accelerated under either strongly acidic or, more commonly, basic conditions.
Caption: Mechanism of ester hydrolysis.
Prevention & Mitigation Protocol:
-
Reagent Selection: If a base is required for your reaction, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or milder inorganic bases like potassium carbonate (K₂CO₃) over stronger ones like NaOH or KOH.[1]
-
Solvent Purity: Ensure the use of anhydrous solvents, especially in reactions sensitive to water.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Workup Procedure:
-
Neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) at low temperatures (0-5 °C) to quench the base.
-
If separation is needed, use a mild basic wash (saturated NaHCO₃ solution) instead of strong bases. Extract your product quickly and proceed to the drying and solvent removal steps.
-
Verification:
-
Run a comparative TLC/LC-MS of the crude product before and after the modified protocol. The spot/peak corresponding to the carboxylic acid should be significantly reduced or eliminated.
Issue 2: Decarboxylation of the Carboxylic Acid Byproduct
Symptom:
-
Formation of a non-polar byproduct, identified by GC-MS or LC-MS as the pyrimidine core (mass corresponding to the loss of the -COOEt group).
-
Gas evolution (CO₂) observed during the reaction or upon heating.
-
Reduced overall yield of pyrimidine-containing products.
Root Cause Analysis: Pyrimidine-carboxylic acids, particularly when protonated on a ring nitrogen, can undergo thermal decarboxylation. The reaction proceeds through a zwitterionic intermediate, which stabilizes the negative charge developing on the ring as CO₂ departs.[2][3][4] This is analogous to the well-documented decarboxylation of picolinic acids.[4]
Caption: Troubleshooting workflow for decarboxylation.
Prevention & Mitigation Protocol:
-
Strict Temperature Control: This is the most critical factor. Avoid excessive heating (>80-100 °C) if the presence of the carboxylic acid is known or suspected. Use an oil bath with a thermostat for precise temperature management.
-
pH Management: Keep the reaction medium neutral or slightly basic during heating if possible. The zwitterionic form required for facile decarboxylation is favored under acidic or neutral conditions.
-
Minimize Reaction Time: Do not run the reaction longer than necessary. Monitor progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Verification:
-
Analyze the headspace of a heated reaction by GC-MS for the presence of CO₂.
-
An LC-MS analysis of the crude product should show a diminished peak for the decarboxylated pyrimidine after implementing temperature controls.
Issue 3: Side Reaction with Amine Nucleophiles (Amide Formation)
Symptom:
-
In reactions involving amines, formation of a byproduct with a mass corresponding to the pyrimidine-5-carboxamide derivative.
-
This can be the desired product or a side product if the amine is an impurity or if the reaction is intended to proceed at another position.
Root Cause Analysis: The ethyl ester is an electrophilic site that can react with amine nucleophiles in a process called aminolysis to form a stable amide bond. This reaction can compete with other desired transformations, especially at elevated temperatures.[6][7][8]
Quantitative Data Summary
| Side Reaction | Key Trigger | Analytical Signature (vs. Ethyl Ester) | Prevention Strategy |
| Hydrolysis | Water, Strong Base/Acid | ΔM = -28 Da (LC-MS), Polar TLC spot | Use anhydrous solvents, mild base, low temp. |
| Decarboxylation | High Temperature, Acidic/Neutral pH | ΔM = -72 Da (LC-MS), Non-polar byproduct | Strict temperature control (<80 °C) |
| Amide Formation | Presence of Amines | ΔM = (MW of Amine - 45) Da | Control stoichiometry, low temperature |
Experimental Protocol: Differentiating Hydrolysis from Decarboxylation
-
Sample Preparation: Withdraw a 0.1 mL aliquot of the crude reaction mixture. Dilute with 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system.
-
Look for three key masses in the chromatogram:
-
Mass of your starting this compound.
-
Mass corresponding to Pyrimidine-5-carboxylic acid.
-
Mass corresponding to the decarboxylated pyrimidine.
-
-
-
Interpretation:
-
Presence of Acid only: The primary side reaction is hydrolysis. Focus on mitigating water and strong bases.
-
Presence of Acid AND Decarboxylated Product: Hydrolysis is occurring, followed by decarboxylation. The primary control point is temperature.
-
Presence of Decarboxylated Product only: This is less common but suggests a very rapid hydrolysis and decarboxylation sequence. Both temperature and water/base control are critical.
-
References
- 1. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Biginelli Reaction with Ethyl 5-pyrimidinecarboxylate
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Biginelli reaction, specifically when utilizing electron-deficient heterocyclic aldehydes like Ethyl 5-pyrimidinecarboxylate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
The Biginelli reaction, a cornerstone of multicomponent reactions, offers a straightforward path to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] However, the reaction's efficiency can be highly substrate-dependent. This compound, an electron-deficient aldehyde, presents a unique challenge due to the reduced nucleophilicity of the aldehyde carbonyl, which can slow the initial condensation step and lead to low yields under classical conditions.[2][3]
This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction with this compound is giving very low yields (<30%). What is the most common cause?
A1: The primary culprit is often the reduced reactivity of your aldehyde. The electron-withdrawing nature of the pyrimidine ring deactivates the aldehyde's carbonyl group, making the initial condensation with urea (the rate-limiting step in many proposed mechanisms) sluggish compared to reactions with electron-rich or neutral aryl aldehydes.[2][4] Classical Brønsted acid catalysts like HCl may not be sufficient to adequately activate the carbonyl for this challenging substrate.[5]
Q2: I see a lot of unreacted starting material (aldehyde and β-ketoester) by TLC even after prolonged reaction times. What should I try first?
A2: This points to insufficient activation of the reactants. The first and most impactful change is to switch from a classical Brønsted acid to a more potent Lewis acid catalyst.[6] Lewis acids, such as FeCl₃, InCl₃, or Yb(OTf)₃, are more effective at coordinating to the carbonyl oxygen of the aldehyde, rendering it more electrophilic and accelerating the initial condensation step.[7]
Q3: My reaction turns dark, and I'm getting a complex mixture of products. What's happening?
A3: A dark coloration and multiple spots on a TLC plate often indicate side reactions or product degradation, which can be caused by excessively harsh conditions.[8] While higher temperatures are sometimes used to push sluggish reactions, prolonged heating with strong acids can lead to polymerization of the aldehyde or decomposition of the urea and the desired product.[6][9] Consider lowering the temperature and screening for a more efficient catalyst that can promote the reaction under milder conditions.
Q4: Is it better to run the reaction in a solvent or under solvent-free conditions?
A4: Both approaches have merit and the optimal choice is substrate-dependent. For challenging substrates like this compound, solvent-free conditions, often combined with microwave irradiation, can be highly effective.[10][11] This method increases the concentration of reactants and can accelerate the reaction, often leading to higher yields in shorter times.[10] However, if solubility is an issue, polar aprotic solvents like acetonitrile or DMF are generally good starting points.[12][13]
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low to No Product Yield; Significant Unreacted Starting Materials
This is the most frequent issue when working with electron-deficient aldehydes. The core of the problem is a high activation energy barrier for the initial steps of the reaction.
Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Potential Cause 1: Insufficient Catalyst Activity
The classical Biginelli reaction uses a Brønsted acid (like HCl) to catalyze the condensation.[2] However, the key iminium ion intermediate forms too slowly with deactivated aldehydes. A Lewis acid catalyst is more effective because it directly coordinates to the aldehyde's carbonyl oxygen, making it significantly more electrophilic and accelerating the nucleophilic attack by urea.[7][14]
Recommended Solution: Catalyst Screening
A screening of different catalysts is the most logical first step. Lewis acids have shown great success in improving yields for challenging substrates.[15][16]
| Catalyst Type | Examples | Typical Loading (mol%) | Strengths & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TSA[17] | Catalytic to Stoichiometric | Traditional, inexpensive. Often insufficient for deactivated aldehydes. Can require harsh conditions.[5] |
| Lewis Acids | FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃, Bi(NO₃)₃[7][12][18] | 1 - 20 mol% | Highly effective for electron-poor aldehydes. Milder conditions often possible. Some are water-sensitive.[6][7] |
| Heterogeneous | KSF Clay, Zeolites, Sulfated Zirconia[8][19] | Varies (by weight) | Easily removed by filtration, recyclable. Can offer high efficiency.[14] |
Experimental Protocol: Screening Lewis Acid Catalysts
-
Set up three parallel reactions in small flasks, each with a magnetic stirrer.
-
To each flask, add this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add 5 mL of acetonitrile to each flask.
-
To the first flask, add FeCl₃ (0.1 mmol, 10 mol%). To the second, add InCl₃ (0.1 mmol, 10 mol%). To the third, add Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the reactions at 60°C.
-
Monitor the progress of each reaction every hour using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[8]
-
Compare the reactions to identify the catalyst that provides the fastest conversion and cleanest product profile.
Potential Cause 2: Suboptimal Reaction Conditions
Temperature, time, and solvent polarity all play critical roles.[9] For difficult substrates, thermal energy alone may not be enough to overcome the activation barrier without causing degradation.
Recommended Solution: Microwave-Assisted Synthesis
Microwave irradiation offers a powerful alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[10][11][20]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
In a 10 mL microwave reaction vial, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and your chosen catalyst (e.g., 10 mol% FeCl₃).
-
Add a magnetic stir bar. For a solvent-free approach, ensure the solids are well-mixed. Alternatively, add 2 mL of a high-boiling polar solvent like DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.[21]
-
After cooling, add 10 mL of cold water to the vial. The product should precipitate.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to purify.[20]
Problem 2: Formation of Side Products
Even with an improved yield of the main product, side reactions can complicate purification and reduce the overall isolated yield.
Potential Cause: Hantzsch Dihydropyridine Byproduct
Under certain conditions, particularly at higher temperatures, urea can decompose to ammonia. The ammonia can then participate in a competing Hantzsch-type reaction with the aldehyde and two equivalents of the β-ketoester, forming a 1,4-dihydropyridine byproduct.[6][8]
Recommended Solution: Control Reaction Temperature and Stoichiometry
-
Lower the Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 40-60°C) can suppress this side reaction, especially if you are using an effective Lewis acid catalyst.[8]
-
Control Stoichiometry: Ensure you are not using a large excess of the β-ketoester, as this can favor the competing Hantzsch reaction which consumes two equivalents of this reactant. A 1:1:1.5 ratio of aldehyde:ketoester:urea is a standard starting point.
Understanding the "Why": The Biginelli Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The most widely accepted mechanism, proposed by Kappe, proceeds via an N-acyliminium ion intermediate.[1][4] The use of an electron-deficient aldehyde like this compound primarily affects the first two steps.
Caption: Simplified Biginelli reaction mechanism highlighting the key steps.
-
Condensation & Iminium Formation: The aldehyde and urea condense under acid catalysis to form a key N-acyliminium ion. This is the critical, often rate-limiting step. With this compound, the electron-deficient ring makes the aldehyde carbonyl less reactive, slowing this step. A strong Lewis acid is required to sufficiently "activate" the carbonyl and accelerate iminium ion formation.[4]
-
Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) attacks the electrophilic iminium ion.
-
Cyclization & Dehydration: The terminal amine of the urea intermediate attacks the ketone carbonyl, and a final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1]
By selecting a catalyst that specifically targets the slow first step, you can dramatically improve the overall reaction kinetics and achieve a higher yield.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 14. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Brønsted acid catalysed enantioselective Biginelli reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. jocpr.com [jocpr.com]
- 21. studylib.net [studylib.net]
Technical Support Center: Purification of Ethyl 5-pyrimidinecarboxylate and its Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl 5-pyrimidinecarboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. We understand that achieving high purity is paramount for the success of your downstream applications. This document moves beyond simple protocols to provide in-depth, field-proven insights into why by-products form and how to effectively remove them. Our goal is to empower you with the knowledge to troubleshoot purification challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My final product of an this compound reaction is an off-white or yellow powder, but I expect a white solid. What is the likely cause?
A1: A common cause for discoloration is the presence of minor, highly conjugated impurities or residual palladium catalyst from cross-coupling reactions. Even trace amounts of these can impart color. A yellow tint might also indicate a small amount of a specific impurity that needs to be removed through washing or recrystallization.[1] For post-Suzuki coupling reactions, a grayish tint is often indicative of residual palladium, which can typically be removed by filtration through Celite or silica gel.
Q2: I'm seeing a significant amount of my starting material in the crude NMR. What are the first troubleshooting steps?
A2: Unreacted starting material is a common issue. Before attempting a complex purification, first, confirm the reaction went to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is incomplete, you may need to extend the reaction time, increase the temperature, or add more reagent. If the reaction is complete, the starting material can often be removed via column chromatography, as its polarity is likely different from your product's.
Q3: My ester seems to be hydrolyzing to the carboxylic acid during work-up or purification. How can I prevent this?
A3: Ester hydrolysis is often catalyzed by acidic or basic conditions, especially in the presence of water.[2] During aqueous work-ups, ensure you are using neutral or slightly acidic washes (e.g., saturated sodium bicarbonate followed by brine) and avoid prolonged exposure to strong acids or bases. When performing chromatography, using a solvent system buffered with a small amount of a neutral agent like triethylamine (for basic compounds) can sometimes prevent hydrolysis on the silica gel.
Q4: What is the best general-purpose technique for purifying solid pyrimidine derivatives?
A4: For solid compounds, recrystallization is often the most effective and scalable purification method.[3] It relies on differences in solubility between your desired product and the impurities at different temperatures. The key is selecting an appropriate solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[3]
Troubleshooting Guide by Reaction Type
Issue 1: By-products in Biginelli Reactions
The Biginelli reaction is a powerful one-pot, three-component condensation to produce dihydropyrimidines (DHPMs).[4][5] While efficient, several side reactions can lead to impurities.
Common By-products and Their Removal:
| By-product ID | Common By-products | Formation Mechanism | Recommended Removal Protocol |
| BP-01 | Uncyclized Intermediates | Incomplete reaction due to insufficient heating or catalyst activity. The final cyclization and dehydration step may be rate-limiting.[4] | Primary: Recrystallization from ethanol or ethyl acetate. The intermediates are often more soluble. Secondary: Flash column chromatography. |
| BP-02 | Knoevenagel/Aldol Products | Self-condensation of the aldehyde or reaction between the aldehyde and the β-ketoester without the involvement of urea.[4] | Primary: Trituration with a non-polar solvent like ether or hexanes can sometimes remove these less polar by-products. Secondary: Flash column chromatography. |
| BP-03 | Oxidized Pyrimidines | The dihydropyrimidine product can sometimes be oxidized to the corresponding aromatic pyrimidine, especially if the reaction is exposed to air for extended periods at high temperatures.[6] | These are often difficult to separate due to similar structures. Careful recrystallization may work. High-performance liquid chromatography (HPLC) may be required for high purity. |
Expert Insight: The choice of acid catalyst can significantly impact the reaction's cleanliness. Lewis acids like Yb(OTf)₃ have been shown to improve yields and shorten reaction times, often leading to a cleaner crude product that is easier to purify.[7] If your crude product is particularly difficult to purify, consider optimizing the reaction catalyst first.
Issue 2: By-products in Suzuki-Miyaura Cross-Coupling Reactions
Suzuki coupling is a go-to method for C-C bond formation on a pyrimidine core.[8] However, it generates several characteristic by-products that must be removed.
Common By-products and Their Removal:
| By-product ID | Common By-products | Formation Mechanism | Recommended Removal Protocol |
| BP-04 | Homocoupled Boronic Acid (Biaryl) | Occurs when the boronic acid reacts with itself, often promoted by oxygen or high catalyst loading.[9] | Primary: Flash column chromatography is highly effective as the homocoupled product is typically much less polar than the desired pyrimidine derivative. |
| BP-05 | Residual Palladium Catalyst | The palladium catalyst used in the reaction can remain in the final product, often as black or grey particulates. | Primary: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite or a short plug of silica gel. |
| BP-06 | Boric Acid and Boron Salts | These are the inorganic by-products from the transmetalation step of the catalytic cycle.[9] | Primary: A standard aqueous work-up is usually sufficient. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water. The boron-containing species will move to the aqueous layer.[10] |
| BP-07 | Di-substituted Products | If the starting pyrimidine has multiple halogens (e.g., 2,4-dichloropyrimidine), over-reaction can lead to the formation of di-substituted by-products, even when using one equivalent of boronic acid.[11] | This is a challenging separation. Primary: Careful flash column chromatography with a shallow solvent gradient is the best approach. Secondary: Consider re-optimizing the reaction at a lower temperature or with a less active catalyst to improve selectivity.[10] |
Expert Insight: The base used in a Suzuki reaction plays a critical role. The gradual formation of boric acid can alter the pH and affect selectivity.[9] Using a robust aqueous base solution (e.g., 2M K₂CO₃) and ensuring efficient stirring can lead to more consistent reaction outcomes and simpler purifications.
Diagrams: Purification Workflows
A logical workflow is critical for efficient and successful purification. The following diagrams illustrate a standard decision-making process.
Caption: General experimental workflow for reaction purification.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization of a Solid Pyrimidine Derivative
This protocol is a self-validating system; if pure crystals are not obtained, the choice of solvent or the procedure needs revision.
-
Solvent Screening (Microscale):
-
Place ~10-20 mg of your crude solid into several small test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) to each tube.
-
Observe solubility at room temperature. A good solvent will show poor solubility.
-
Heat the tubes that did not dissolve. A good solvent will fully dissolve the solid upon heating.
-
Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of crystalline solid is your ideal choice. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[3]
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Protocol 2: Flash Column Chromatography for Suzuki Coupling By-products
This protocol is designed to separate products based on polarity differences.
-
Adsorbent and Eluent Selection:
-
Using TLC, find a solvent system (eluent) that gives your desired product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
The non-polar homocoupled by-product (BP-04) should have a much higher Rf, and any polar baseline impurities will have an Rf near 0.
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure there are no air bubbles or cracks.
-
Add a small layer of sand on top of the silica to prevent disruption of the surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
-
Caption: Decision tree for selecting a purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Condensation Reactions of Ethyl 5-Pyrimidinecarboxylate
Welcome to the Technical Support Center for optimizing condensation reactions involving Ethyl 5-pyrimidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical experience. Our goal is to empower you to achieve higher yields, minimize side reactions, and streamline your purification processes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in condensation reactions with this compound, and what are the primary applications of the resulting products?
This compound is a versatile precursor in the synthesis of various heterocyclic compounds. The most frequently employed nucleophiles are guanidines and amidines.
-
Guanidines: Condensation with guanidine or its derivatives leads to the formation of 2-amino-4-hydroxypyrimidine structures. These scaffolds are of significant interest in medicinal chemistry. For instance, derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide have been synthesized and identified as potent inhibitors of STAT6, a key protein in allergic and inflammatory responses.[1][2]
-
Amidines: Reaction with amidines yields 2-substituted pyrimidine derivatives. This pathway is crucial for creating diverse molecular libraries for drug discovery.
The resulting pyrimidine-containing molecules are foundational in the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3]
Q2: My reaction of this compound with guanidine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in this condensation are a common hurdle. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the appropriate reaction time.[4][5]
-
Side Reactions: The formation of undesired byproducts can consume starting materials, thus lowering the yield of the desired product. Careful control of reaction stoichiometry is essential to minimize these side reactions.[4]
-
Decomposition: The starting material or the product might be degrading under the reaction conditions, especially at elevated temperatures.
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps. Optimizing the purification method, such as recrystallization solvent systems, is critical.[1][4]
To enhance the yield, a systematic optimization of reaction parameters is recommended. This includes adjusting the solvent, temperature, reaction time, and the base or catalyst used.
Q3: I am observing an unexpected and persistent impurity in my final product after purification. What could it be and how can I remove it?
A common impurity encountered in pyrimidine synthesis, particularly in Biginelli-type reactions, is the formation of N-acylureas.[4] These byproducts can be difficult to separate from the desired pyrimidine product due to similar polarities.
Troubleshooting Steps:
-
Characterization: Utilize spectroscopic techniques such as ¹H and ¹³C NMR, as well as mass spectrometry, to confirm the identity of the impurity as an N-acylurea.[4]
-
Reaction Condition Adjustment: The formation of N-acylureas can sometimes be suppressed by carefully controlling the stoichiometry of the reactants and the amount of catalyst used.[4]
-
Optimized Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[4] The key is to screen various solvent systems to find one that selectively crystallizes the desired product while leaving the impurity in the mother liquor.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during the condensation of this compound and offers structured solutions.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
| Potential Cause | Explanation & Suggested Solution |
| Inappropriate Solvent | The solvent plays a critical role in reactant solubility and reaction rate. Polar aprotic solvents like DMF and DMSO can be effective for these condensations, especially when higher temperatures are required.[5] However, alcohols like ethanol or methanol are also commonly used and can be effective, sometimes offering greener alternatives.[6] A solvent screen is highly recommended. |
| Suboptimal Temperature | Condensation reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature while monitoring for decomposition is a logical step.[5] For thermally sensitive substrates, microwave-assisted synthesis can be a powerful alternative, often leading to shorter reaction times and higher yields.[5] |
| Incorrect Base or Catalyst | The choice of base is critical for deprotonating the nucleophile (e.g., guanidine) and driving the reaction forward. Common bases include sodium ethoxide or sodium methoxide. In some cases, a Brønsted or Lewis acid catalyst can facilitate the final cyclization and dehydration steps.[4] |
| Poor Quality of Reagents | Ensure that this compound and the nucleophile are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Problem 2: Formation of Multiple Products (Side Reactions)
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting side reactions.
Detailed Explanation:
-
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. Carefully measure and control the molar ratios of your starting materials.
-
Reaction Temperature Too High: Elevated temperatures can sometimes promote side reactions or decomposition. Try running the reaction at a lower temperature for a longer period.
-
Base/Catalyst Choice: The nature of the base or catalyst can influence the reaction pathway. For instance, a very strong base might promote undesired deprotonation events. Experimenting with milder bases or different catalysts could favor the desired reaction.
-
Reaction Time: Allowing the reaction to proceed for too long after the main product has formed can sometimes lead to the formation of degradation products or further reactions. Monitor the reaction by TLC to determine the optimal stopping point.
Problem 3: Difficult Purification
Possible Causes & Solutions
| Potential Cause | Explanation & Suggested Solution |
| Product and Impurity have Similar Polarity | This makes separation by column chromatography challenging. Recrystallization is often a better alternative.[4] A systematic screen of different solvents and solvent mixtures is crucial for finding the optimal conditions for selective crystallization.[1] |
| Product is an Oil or Gummy Solid | This can make isolation difficult. Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce solidification. If the product is an oil, consider converting it to a solid salt by treating it with an appropriate acid (e.g., HCl) if it has a basic handle. |
| Product is Highly Water-Soluble | This can lead to losses during aqueous workup. Minimize the volume of water used and perform multiple extractions with an organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also help to drive the product into the organic phase. |
III. Experimental Protocols
General Protocol for the Condensation of this compound with Guanidine
This protocol provides a general framework. Optimization of specific parameters will likely be necessary for your particular substrate.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Experimental Workflow
Caption: A step-by-step experimental workflow.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. --INVALID-LINK--
-
ResearchGate. The effect of different solvent and temperature on the reaction. --INVALID-LINK--
-
ChemicalBook. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6. --INVALID-LINK--
-
National Institutes of Health. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. --INVALID-LINK--
-
Benchchem. Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0. --INVALID-LINK--
-
National Institutes of Health. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. --INVALID-LINK--
-
Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation. --INVALID-LINK--
-
ResearchGate. Optimization of the Condensation Reaction. --INVALID-LINK--
-
PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. --INVALID-LINK--
-
ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. --INVALID-LINK--
-
MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. --INVALID-LINK--
-
Google Patents. Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. --INVALID-LINK--
-
ResearchGate. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | Request PDF. --INVALID-LINK--
-
Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--
-
ResearchGate. A new beta-keto amide synthesis. --INVALID-LINK--
-
PubMed. Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids. --INVALID-LINK--
-
ChemScene. Ethyl pyrimidine-5-carboxylate | 40929-50-8. --INVALID-LINK--
-
Arkat USA. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. --INVALID-LINK--
-
ACS Publications. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. --INVALID-LINK--
-
BOC Sciences. De Novo Pyrimidine Synthesis. --INVALID-LINK--
-
National Institutes of Health. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of amidines. --INVALID-LINK--
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. --INVALID-LINK--
-
ResearchGate. Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. --INVALID-LINK--
-
PubMed. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. --INVALID-LINK--
-
J-STAGE. REACTION OF ETHYL 5-METHYL-(1,2,4-TRIAZOLO[1,5-a]PYRIMIDIN-7-YL)ACETATE WITH ALLYL BROMIDE, DMF-DEA AND DI(2-CHLOROETHYL)AMINE HYDROCHLORIDE. --INVALID-LINK--
-
MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. --INVALID-LINK--
-
ResearchGate. one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea catalyzed by Fe 3 O 4 @MSA under thermal solvent free conditions. --INVALID-LINK--
-
PubChem. Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate. --INVALID-LINK--
-
ResearchGate. Mechanochemical synthesis of ethyl 4-(3-aryl-1-phenyl-1H-pyrazol-4- yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydro-pyrimidine-5- carboxylates and their antimicrobial activity | Request PDF. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. AN EFFICIENT SYNTHESIS OF SOME NOVEL 5,7- DIARYLPYRIDO[4,3-d]PYRIMIDINES. --INVALID-LINK--
References
- 1. Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most common hurdles in medicinal chemistry: the poor aqueous solubility of pyrimidine intermediates. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions about pyrimidine solubility.
Q1: Why are many of my pyrimidine-based intermediates so poorly soluble in aqueous solutions?
A: The low solubility of many pyrimidine derivatives is rooted in their molecular structure. Key contributing factors include:
-
Planarity and Crystal Packing: The flat, aromatic nature of the pyrimidine ring promotes efficient stacking in a solid crystal lattice. This strong, stable crystal structure requires a significant amount of energy to break apart, leading to low solubility.
-
Hydrophobicity: While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall molecule can be quite hydrophobic, especially when substituted with lipophilic groups (e.g., aryl, alkyl, or halogen moieties). This hydrophobicity limits favorable interactions with polar water molecules.[1]
-
Weak Basicity: Pyrimidine is a weak base. For its derivatives to become protonated and thus more soluble, a significantly low pH is often required, which may not be compatible with many experimental or biological systems.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A: Understanding this distinction is critical for designing relevant experiments and interpreting your data correctly.
-
Kinetic Solubility is typically measured in early-stage discovery. It assesses the concentration of a compound that stays in solution after a small amount of a concentrated organic stock (usually DMSO) is added to an aqueous buffer.[2][3] The result is a measure of how quickly the compound precipitates from a supersaturated solution. It's a high-throughput method ideal for ranking compounds but can sometimes overestimate the true solubility.[2][3][4]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (often 24 hours or more) until the concentration of the dissolved compound is constant.[3][5][6] This is a more resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[3]
Guidance: For initial screening and lead optimization, kinetic solubility is often sufficient.[3] For lead candidates proceeding to in vivo studies or formulation development, measuring thermodynamic solubility is essential.[3]
Q3: What are the primary, "go-to" methods I should try first for a newly synthesized, poorly soluble pyrimidine?
A: Before moving to more complex and time-consuming techniques, always start with the fundamentals of solvent and pH manipulation.
-
Co-Solvent Systems: The most common initial approach is to use a mixture of a water-miscible organic solvent with water or an aqueous buffer.[7][8] The organic co-solvent reduces the overall polarity of the solvent system, which lowers the energy barrier for solvating a hydrophobic molecule.[9][10] Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][11]
-
pH Adjustment: If your pyrimidine derivative has an ionizable functional group (an acidic or basic center), adjusting the pH can dramatically increase solubility.[12][13][14] For a weakly basic pyrimidine, lowering the pH will lead to protonation, creating a charged species that is significantly more soluble in water.[12][15] The Henderson-Hasselbalch equation is a valuable tool for predicting the pH-solubility profile of ionizable compounds.[16][17][18][19][20]
Section 2: Troubleshooting Guides & Protocols
This section provides structured, step-by-step guidance for specific experimental challenges.
Case 1: My pyrimidine intermediate is not soluble enough for a biological assay.
Q: I need to prepare a 50 µM solution of my compound in a phosphate-buffered saline (PBS) solution for an in vitro assay, but it keeps precipitating. What should I do?
A: This is a classic challenge where the final concentration of an organic solvent must be kept low (typically <0.5%) to avoid artifacts in the biological assay. The key is to find a biocompatible solvent system that maximizes solubility.
Protocol: Systematic Co-Solvent Screening for Assay Compatibility
-
Prepare a High-Concentration Stock: Dissolve your pyrimidine intermediate in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Primary Screening with Co-solvents:
-
Label three microcentrifuge tubes: "DMSO," "PG," and "PEG 400."
-
Prepare 1 mM intermediate solutions of your compound in each of the three solvents by diluting your stock.
-
In separate wells of a 96-well plate, add 198 µL of your PBS buffer.
-
Add 2 µL of each 1 mM intermediate solution to the corresponding wells. This creates a final concentration of 10 µM with 1% of the co-solvent.
-
Visually inspect for precipitation immediately and after 1-2 hours. If the solution remains clear, this co-solvent is a good candidate.
-
-
Optimization of the Best Co-Solvent:
-
Using the best co-solvent from step 2 (e.g., PEG 400), prepare serial dilutions of your compound in that solvent.
-
Repeat the dilution step into your PBS buffer to find the highest concentration at which your compound remains soluble.
-
-
Final Formulation: Prepare your final assay solutions using the optimized co-solvent at the lowest possible percentage.
Data Presentation: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Polarity (Dielectric Constant) | Common Use | Key Considerations |
| Water | 80.1 | Primary Solvent | High polarity, poor solvent for non-polar compounds. |
| Glycerin | 42.5 | Solubilizer, Viscosity agent | High viscosity can be challenging to work with. |
| Propylene Glycol (PG) | 32.0 | Versatile co-solvent | Generally regarded as safe (GRAS). |
| Ethanol | 24.3 | Common co-solvent | Can cause protein precipitation in some assays. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Excellent for hydrophobic compounds | Low toxicity, widely used in formulations.[8][10] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Universal stock solvent | Can be toxic to cells at >0.5-1% concentration.[21] |
Case 2: My compound precipitates during reaction work-up or purification.
Q: My pyrimidine product is soluble in the organic reaction solvent, but it crashes out of solution when I try to perform an aqueous extraction or during column chromatography. How can I prevent this?
A: This issue arises from a drastic change in the solvent environment, moving from a non-polar organic solvent to a more polar one. The strategy here is to maintain a favorable "solubility environment" throughout the process.
Workflow: Logic for Maintaining Solubility During Purification
Caption: Decision workflow for troubleshooting precipitation during work-up.
Explanation of Troubleshooting Steps:
-
During Extraction: Before adding your aqueous layer, add a more polar, water-miscible organic solvent like isopropanol or THF to your crude organic mixture. This acts as a "bridging" co-solvent, preventing the abrupt polarity change that causes precipitation.
-
During Concentration: Instead of evaporating the solvent to complete dryness, which can promote stable crystal formation, evaporate the bulk solvent and then add a small amount of a high-boiling point solvent in which your compound is highly soluble (e.g., dioxane or NMP). Then, re-evaporate. This "solvent swap" leaves your compound in a more amorphous, easily re-dissolvable state.
-
During Chromatography: If your compound precipitates on the column, pre-adsorb it onto a small amount of silica gel (dry loading) to ensure a fine dispersion. Additionally, ensure your mobile phase has sufficient polarity (e.g., by adding 1-5% methanol to a DCM/ethyl acetate system) to keep the compound dissolved as it travels through the column.
Section 3: Advanced Strategies
When basic methods are insufficient, more advanced formulation and chemical modification strategies are necessary. These are typically employed when a compound is selected as a promising clinical candidate.
Q: My lead candidate is a weakly basic pyrimidine, but even at low pH, its solubility is too low for an oral formulation. What are my options?
A: At this stage, you need to consider modifying the solid-state properties of the drug or creating a more sophisticated formulation. The primary goals are to either create a more soluble form (salt) or to prevent the compound from crystallizing (amorphous solid dispersion).
1. Salt Formation: This is the most common and effective method for increasing the solubility of ionizable drugs.[12][15][22] By reacting your weakly basic pyrimidine with a pharmaceutically acceptable acid, you form a salt.[23][24] The salt form often has vastly different—and superior—physicochemical properties, including higher solubility and dissolution rates.[23][24][25]
-
Mechanism: The salt exists as ionized drug and counter-ion molecules in the crystal lattice.[24] When this salt is introduced to an aqueous medium, it readily dissociates into charged ions, which are much more easily solvated by water than the neutral parent molecule.
-
How to Proceed: A salt screening study is required. This involves reacting the parent compound (the "free base") with a variety of counter-ions (e.g., hydrochloride, mesylate, tartrate, sulfate) under different solvent conditions to identify stable, crystalline salt forms with optimal properties.[26] The pKa difference between the drug and the counterion should ideally be greater than two to ensure stable salt formation.[26]
2. Amorphous Solid Dispersions (ASDs): If a compound is not ionizable or if salt formation fails to provide adequate solubility, creating an ASD is a powerful alternative.[27][28]
-
Mechanism: An ASD is a molecular mixture where the drug is dispersed within a hydrophilic polymer matrix (like PVP, HPMC, or Soluplus®).[29][30][31] This formulation prevents the drug from crystallizing into its stable, low-solubility form.[32][33] The drug is maintained in a high-energy, amorphous state, which has a much higher apparent solubility and faster dissolution rate than its crystalline counterpart.[27][34]
-
How to Proceed: ASDs are typically prepared using methods like spray-drying or hot-melt extrusion, which rapidly remove a solvent or melt-mix the drug and polymer.[30] This process "traps" the drug molecules in a dispersed state within the polymer. When the ASD is exposed to water, the polymer dissolves and releases the drug as fine colloidal particles or in a supersaturated state.[27][32]
Diagram: Mechanism of an Amorphous Solid Dispersion (ASD)
Caption: How ASDs overcome the energy barrier of crystal dissolution.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ajptonline.com [ajptonline.com]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. microbenotes.com [microbenotes.com]
- 21. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bjcardio.co.uk [bjcardio.co.uk]
- 24. pharmtech.com [pharmtech.com]
- 25. crystalpharmatech.com [crystalpharmatech.com]
- 26. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. japsonline.com [japsonline.com]
- 31. jopcr.com [jopcr.com]
- 32. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 5-pyrimidinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a "privileged scaffold" for developing therapeutic agents.[1][2] Derivatives built upon this heterocyclic structure have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides an in-depth, objective comparison of the biological activities of derivatives of Ethyl 5-pyrimidinecarboxylate, a key intermediate in their synthesis.[5] We will explore their performance with supporting experimental data and provide detailed protocols for the validation of their biological activities.
Comparative Analysis of Biological Activities
This compound derivatives have shown significant potential across several therapeutic areas. Their efficacy is largely attributed to their ability to interact with various biological targets, often by inhibiting key enzymes or modulating signaling pathways.
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, with some acting as antagonists that block the synthesis of pyrimidine-containing nucleotides, thereby halting DNA synthesis and cell division.[2] Many novel derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines.
A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes that regulate cell growth, differentiation, and metabolism.[6] Specifically, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key targets in cancer therapy.[6][7]
Comparative Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Target Cancer Cell Line | Key Findings | IC₅₀ Values | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | Potent anticancer activity through EGFR-TK binding. | 5.36-9.09 μM | [6] |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon), MCF-7 (Breast) | Showed higher cytotoxic activity than the standard drug sorafenib. | 1.14-10.33 μM | [7] |
| Thienopyrimidine derivatives | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | Phenylpyridine carboxamide scaffold showed better activity. | Moderate cytotoxicity | [8] |
| Pyrazolo[3][6][9]triazolopyrimidine derivatives | HeLa (Cervical), HCC1937 (Breast) | Inhibited activation of EGFR, Akt, and Erk1/2. | Compound 1 showed best activity | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1] Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes.[3][11] The COX enzymes, particularly COX-2, are induced during inflammation and catalyze the production of prostaglandins.[12] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[13]
Recent studies have shown that certain pyrimidine derivatives are selective COX-2 inhibitors.[14] This selectivity is a promising feature for developing safer anti-inflammatory agents.
Comparative COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Standard Drug (Celecoxib) IC₅₀ (µM) | Reference |
| Pyrimidine Derivative L1 | >100 | 10.5 | >9.52 | 0.45 | [14][15] |
| Pyrimidine Derivative L2 | >100 | 12.8 | >7.81 | 0.45 | [14][15] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[16] Pyrimidine derivatives have been investigated for their potential to combat various microbial pathogens. For instance, ethyl 4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate has demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[17] Additionally, derivatives of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates have shown notable activity against Candida albicans and certain strains of Staphylococcus aureus and Pseudomonas aeruginosa.
Mechanistic Insights: Signaling Pathways
The biological activities of these derivatives are underpinned by their interaction with specific molecular pathways. Understanding these mechanisms is crucial for rational drug design and development.
For example, the anticancer effects of many pyrimidine derivatives are achieved by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. By blocking EGFR, these compounds can effectively halt tumor progression.[10]
Similarly, the anti-inflammatory action of pyrimidine derivatives that target COX-2 interferes with the arachidonic acid pathway. By inhibiting COX-2, they prevent the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[12]
Caption: General workflow for the synthesis and validation of this compound derivatives.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key assays used to validate the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[18] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[20] Incubate for 3-4 hours at 37°C.[18][20]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method is widely used to screen for the antimicrobial activity of compounds.[21] It involves the diffusion of the test compound from a well through the agar, inhibiting the growth of a seeded microorganism.[22]
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial or fungal inoculum
-
Sterile cork borer (6 mm diameter)
-
Test compounds and standard antibiotic (e.g., ciprofloxacin)
-
DMSO (as a negative control)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a uniform lawn.[22]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[16]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and DMSO (negative control) into separate wells.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[16][23]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 3: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[15] The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by COX-2.[15]
Materials:
-
96-well white opaque plate
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe and Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test compounds
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[24] Dilute the test inhibitors to the desired concentrations.[15]
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and either the test inhibitor, a solvent control, or a positive control (Celecoxib) to the designated wells.[15]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[25]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[25]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[15]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the solvent control and calculate the IC₅₀ value.
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and microbial infections warrants further investigation. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and validate the therapeutic potential of these molecules. Future work should focus on optimizing lead compounds through structure-activity relationship studies to enhance potency and selectivity, ultimately paving the way for new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 5-嘧啶甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciensage.info [sciensage.info]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. [PDF] Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chemistnotes.com [chemistnotes.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hereditybio.in [hereditybio.in]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents, particularly in oncology.[1][2][3] The journey from a promising chemical structure to a clinical candidate is rigorous, with early-stage assessment of cytotoxicity being a critical gatekeeper. This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering field-proven insights and experimental data to aid in the rational selection of the most appropriate method for evaluating your novel pyrimidine compounds.
The Imperative of Assay Selection in Cytotoxicity Screening
The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50).[1][4] However, not all cytotoxicity assays are created equal. The choice of assay can significantly impact the interpretation of a compound's activity due to differences in their underlying biological principles and susceptibility to chemical interference. This is particularly relevant for novel chemical entities like pyrimidine derivatives, which may possess inherent properties that can confound certain assay readouts.[5][6]
This guide will dissect four commonly employed cytotoxicity assays: MTT, MTS, LDH, and Caspase-3/7 assays. We will explore their mechanisms of action, provide detailed experimental protocols, and compare their performance to empower you to make informed decisions in your drug discovery workflow.
Tetrazolium Reduction Assays: MTT and MTS
Tetrazolium reduction assays are colorimetric methods that measure the metabolic activity of a cell population, which in turn is used as an indicator of cell viability.[7]
The MTT Assay: A Classic Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was one of the first homogeneous cell viability assays developed for a 96-well format, making it suitable for high-throughput screening.[8]
Scientific Principle
Viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[8][9][10] This formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[7][8]
Experimental Workflow: MTT Assay
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Adherent Cells [5]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO).
-
Exposure: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Considerations for Pyrimidine Compounds:
-
Compound Color: If your pyrimidine derivative is colored, it may interfere with the absorbance reading. A compound-only control (no cells) should be included to account for this.
-
Reducing Agents: Pyrimidine compounds with strong reducing or oxidizing properties can directly reduce MTT, leading to false-positive results.[5]
-
Precipitation: Some compounds may precipitate in the culture medium, which can interfere with the optical reading.
The MTS Assay: A More Convenient Alternative
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is often referred to as a 'one-step' MTT assay.[9][12]
Scientific Principle
Similar to MTT, the MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells. However, the MTS reagent, in the presence of an electron coupling agent like phenazine methosulfate (PMS), is reduced to a water-soluble formazan product.[9] This eliminates the need for a separate solubilization step, simplifying the protocol and reducing potential errors from cell loss.[8][12]
Biochemical Pathway: Tetrazolium Reduction
Caption: Mechanism of MTT and MTS reduction by viable cells.
Detailed Protocol: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions, which typically involves mixing the MTS solution with an electron coupling solution (e.g., PMS).
-
Reagent Addition: Add 20 µL of the prepared MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Readout: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.
Scientific Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[13] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[14][15][16] The LDH assay quantifies the amount of released LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][16] The amount of formazan formed is directly proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[16]
Experimental Workflow: LDH Assay
Caption: A typical workflow for an LDH cytotoxicity assay.
Detailed Protocol: LDH Assay [14][17]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells to measure the background LDH release.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) to determine the maximum releasable LDH.
-
No-Cell Control: Medium only to measure background absorbance.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Readout: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Considerations for Pyrimidine Compounds:
-
Serum LDH: Culture medium supplemented with serum contains LDH, which can lead to high background signals. It is advisable to use a serum-free medium during the assay or use a medium with a low serum percentage.[16]
-
Chemical Interference: Pyrimidine compounds that inhibit LDH activity will lead to an underestimation of cytotoxicity.
Caspase-3/7 Assay for Apoptosis Detection
This assay specifically measures the induction of apoptosis, a form of programmed cell death.
Scientific Principle
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade.[18] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for Caspase-3 and -7.[19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active Caspase-3/7.[19]
Biochemical Pathway: Caspase-3/7 Activation
Caption: Mechanism of the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay [19]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is recommended to use white-walled 96-well plates to maximize the luminescent signal.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-3 hours.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of the treated cells to that of the vehicle-treated controls to determine the fold-increase in Caspase-3/7 activity.
Considerations for Pyrimidine Compounds:
-
Mechanism of Action: This assay is most suitable for compounds that are expected to induce apoptosis. If a compound induces necrosis or other forms of cell death, this assay will not be informative.
-
Luciferase Inhibition: Some compounds can inhibit luciferase activity, leading to false-negative results.
Comparative Summary of Cytotoxicity Assays
| Feature | MTT Assay | MTS Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Metabolic activity (mitochondrial reductases) | Metabolic activity (mitochondrial reductases) | Membrane integrity (LDH release) | Apoptosis (Caspase-3/7 activity) |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) or Luminescent | Luminescent |
| Throughput | High | High | High | High |
| Endpoint | Cell viability | Cell viability | Cytotoxicity (cell lysis) | Apoptosis |
| Advantages | Inexpensive, well-established | Fewer steps, faster, water-soluble product[8][12] | Measures direct cell damage, stable endpoint | High sensitivity, specific to apoptosis |
| Disadvantages | Insoluble product requires solubilization, potential for interference | More expensive than MTT, potential for colorimetric interference[9][20] | High background from serum LDH, only measures necrosis | Does not detect non-apoptotic cell death, potential for luciferase inhibition |
| Best for... | Initial high-throughput screening of large compound libraries | Rapid screening where convenience is a priority | Assessing membrane-disrupting compounds or necrosis | Investigating the mechanism of action of apoptosis-inducing compounds |
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects.[5] | Ensure proper mixing of cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate.[21][22] |
| High Background Signal | Microbial contamination, phenol red in medium, high serum LDH.[5][22] | Visually inspect plates for contamination, use phenol red-free medium, and use low-serum or serum-free medium for the assay.[22][23] |
| Low Signal | Low cell number, insufficient incubation time, compound-induced cytostasis. | Optimize cell seeding density and incubation times.[22] Consider a proliferation assay in parallel. |
| Compound Interference | Compound color, reducing/oxidizing properties, luciferase inhibition. | Run compound-only controls.[5] If interference is significant, consider an alternative assay. |
Conclusion
The selection of an appropriate in vitro cytotoxicity assay is a critical decision in the early stages of drug discovery for novel pyrimidine compounds. While tetrazolium-based assays like MTT and MTS offer a convenient and high-throughput measure of overall cell viability, they are susceptible to chemical interference. The LDH assay provides a direct measure of membrane damage and is a good indicator of necrosis. For compounds intended to induce programmed cell death, the Caspase-3/7 assay offers a specific and sensitive readout of apoptosis.
A multi-assay approach is often the most robust strategy. For instance, a primary screen using a cost-effective MTT or MTS assay can be followed by secondary assays like LDH and Caspase-3/7 to confirm hits and elucidate the mechanism of cell death. By understanding the principles, advantages, and limitations of each assay, researchers can generate reliable and meaningful data to guide the development of the next generation of pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. pediaa.com [pediaa.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 22. benchchem.com [benchchem.com]
- 23. bitesizebio.com [bitesizebio.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis
<-4>
Introduction: The Ubiquitous Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and materials science.[1][2][3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a vast array of FDA-approved therapeutics for cancer, infectious diseases, and cardiovascular conditions.[1][4][5] Given its importance, the efficient and versatile synthesis of specifically substituted pyrimidines is a critical endeavor for researchers in drug development and organic synthesis.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrimidines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each reaction, compare their strengths and weaknesses with supporting data, and provide detailed, field-tested protocols for key transformations.
Principal Synthetic Strategies: From Classic Condensations to Modern Couplings
The synthesis of the pyrimidine ring is typically achieved by constructing the heterocycle from acyclic precursors.[6] The most common strategies involve the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. The choice of synthetic route is dictated by the desired substitution pattern, the complexity of the starting materials, and the required reaction conditions.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) remains a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][7][8] These DHPMs are valuable intermediates that can be subsequently oxidized to form the aromatic pyrimidine ring.
Mechanism Insight: The reaction mechanism has been a subject of study, with the currently accepted pathway proposed by Kappe proceeding through an N-acyliminium ion intermediate.[5][9][10] The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form the key iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step is a cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the DHPM product.[10]
Mechanism of the Biginelli Reaction
References
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biginelli Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to High-Throughput Screening of Pyrimidine Libraries for Drug Discovery
Introduction: The Enduring Potency of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their value. The pyrimidine ring is a quintessential example of such a "privileged scaffold."[1][2][3] This nitrogen-containing heterocycle is a fundamental component of life, forming the structural basis of nucleobases in DNA and RNA.[1] Its true power in drug discovery, however, lies in its remarkable versatility. The pyrimidine core can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3] This has led to a significant number of FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][4]
The goal of high-throughput screening (HTS) is to rapidly test large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[5][6][7] When screening pyrimidine-focused libraries, the objective is to leverage the inherent drug-like properties of this scaffold to increase the probability of finding high-quality lead compounds.[8] This guide provides a comparative overview of the most effective HTS technologies for screening pyrimidine libraries, offering insights into experimental design, data interpretation, and the rationale behind choosing one method over another.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that begins long before the first plate is screened.[5][6] It requires careful planning, robust assay development, and a clear strategy for hit confirmation and triage.[9][10][11]
Caption: A generalized workflow for a high-throughput screening campaign.
Comparative Analysis of HTS Assay Technologies
The choice of assay technology is one of the most critical decisions in an HTS campaign.[12] It directly impacts the quality of data, throughput, and cost. Broadly, these assays can be categorized as either biochemical or cell-based.[13][14]
Biochemical Assays: Probing the Target Directly
Biochemical assays utilize purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target.[14] They are often preferred for primary screening due to their robustness and lower variability.
| Technology | Principle | Pros | Cons | Best For |
| AlphaLISA®/ AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal upon molecular interaction.[15][16] | High sensitivity, no-wash format, resistant to some matrix effects.[15][17] | Can be sensitive to light and singlet oxygen quenchers.[16] | Protein-protein interactions, kinase activity, biomarker quantification.[17] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor and acceptor fluorophore when in close proximity, with a time-delay measurement to reduce background fluorescence. | Homogeneous format, high signal-to-noise ratio, ratiometric detection reduces well-to-well variability. | Potential for compound interference with fluorophores; limited distance range between donor and acceptor. | Kinase assays, GPCR binding, protein-protein interactions. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Simple, homogeneous format; cost-effective. | Lower sensitivity for large targets or weak interactions; potential for light scattering interference. | Competitive binding assays, protein-nucleic acid interactions. |
Cell-Based Assays: Capturing Physiological Relevance
Cell-based assays measure a compound's effect within a living cell, providing more physiologically relevant data.[14][18][19] They are invaluable for confirming the activity of hits from biochemical screens and for phenotypic screening.
| Technology | Principle | Pros | Cons | Best For |
| Luciferase Reporter Assays | A gene for a light-producing enzyme (luciferase) is placed under the control of a specific transcriptional response element.[20][21][22] | High sensitivity, wide dynamic range, directly measures pathway activation/inhibition.[22] | Indirect measure of target engagement; requires genetic modification of cells. | GPCR signaling, nuclear receptor activation, pathway analysis.[20][21] |
| Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active, viable cells. | Simple, robust, "add-mix-read" format; widely used in oncology. | Does not distinguish between cytostatic and cytotoxic effects; endpoint assay. | Screening for cytotoxic or cytostatic compounds, especially in cancer research.[23] |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells. | Provides multi-parametric data (e.g., protein localization, cell morphology); powerful for phenotypic discovery. | Lower throughput, complex data analysis, higher cost. | Phenotypic screening, toxicology studies, identifying mechanism of action. |
Experimental Protocols: A Practical Guide
Expertise in Action: A protocol is more than a series of steps; it's a system designed for reproducibility. Every parameter, from buffer composition to incubation time, is optimized to maximize the signal window and minimize variability, ensuring a high Z'-factor—the gold standard for assay quality.[24][25][26][27][28] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[27][28]
Protocol 1: Biochemical Kinase Inhibition Assay using AlphaLISA
This protocol describes a method to screen a pyrimidine library for inhibitors of a specific protein kinase, a common target for this scaffold.[4][29][30]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.[15] The phosphorylated peptide is then captured by anti-phospho-specific antibody-conjugated Acceptor beads, while the biotin tag binds to streptavidin-coated Donor beads. When in proximity, the beads generate a luminescent signal.
Caption: The principle of a kinase activity assay using AlphaLISA technology.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrimidine library (typically at 10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in the appropriate kinase buffer. Add 5 µL of this mix to each well.
-
Scientist's Note: The choice of buffer is critical and should be optimized for the specific kinase to ensure optimal activity and stability.
-
-
Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to sensitively detect ATP-competitive inhibitors.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop and Detect: Add 10 µL of a 2X AlphaLISA Acceptor bead and Streptavidin Donor bead mix in AlphaLISA buffer. This simultaneously stops the reaction and initiates the detection process.[31]
-
Final Incubation: Incubate the plate for 60 minutes in the dark at room temperature to allow for bead binding.
-
Read Plate: Read the plate on an Alpha-enabled plate reader, measuring the signal at 615 nm.
Protocol 2: Cell-Based GPCR Signaling Assay using a Luciferase Reporter
This protocol outlines a method to screen a pyrimidine library for modulators of a G-protein coupled receptor (GPCR) using a CRE-luciferase reporter assay.[20][21][32]
Principle: Activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP. This cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB binds to the cAMP Response Element (CRE) in the promoter region of the reporter gene, driving the expression of luciferase.[21][32]
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the target GPCR and the CRE-luciferase reporter construct into 384-well white, opaque cell culture plates at a density of 10,000 cells/well. Incubate overnight.
-
Scientist's Note: White plates are essential to maximize the luminescent signal. Cell density should be optimized to ensure they are in a logarithmic growth phase during the assay.
-
-
Compound Addition: Add 50 nL of the pyrimidine library compounds to the cells. For antagonist screening, add the compounds 15-30 minutes prior to agonist addition.
-
Agonist Stimulation: Add the GPCR agonist at a concentration that elicits 80% of the maximal response (EC80). This concentration provides a robust signal window for detecting both agonists and antagonists.
-
Incubation: Incubate the plates for 3-6 hours at 37°C in a CO2 incubator. The peak luciferase expression time should be determined empirically.[32]
-
Lysis and Signal Generation: Equilibrate the plates to room temperature. Add a "one-step" luciferase reagent (e.g., ONE-Glo™) which contains both the cell lysis buffer and the luciferase substrate.
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read Plate: Measure the luminescence using a plate luminometer.
Data Analysis and Hit Triage: From Numbers to Leads
The output of a primary HTS campaign is a large dataset that requires careful analysis to identify true hits while eliminating false positives.[33][34]
-
Normalization: Raw data is typically normalized to the plate controls (e.g., percent inhibition relative to positive and negative controls).
-
Hit Selection: A statistical cutoff, often based on the mean activity of the sample wells plus three times the standard deviation, is used to define primary hits.
-
Hit Confirmation: Primary hits are re-tested, often in triplicate, to confirm their activity and eliminate statistical false positives.[10]
-
Counter-Screens: Confirmed hits must be evaluated in counter-assays to rule out assay artifacts.[10] For example, in the AlphaLISA kinase assay, compounds that quench singlet oxygen would appear as false positives. A counter-screen without the kinase can identify these.
-
Dose-Response: Active compounds are tested across a range of concentrations to determine their potency (IC50 or EC50) and to ensure a well-behaved sigmoidal curve.[9]
-
Cheminformatics and Triage: At this stage, medicinal chemistry expertise becomes crucial.[9] Hits are analyzed for structural alerts, drug-like properties, and early structure-activity relationships (SAR) to prioritize the most promising chemical series for lead optimization.[11][34]
Conclusion
High-throughput screening of pyrimidine libraries is a proven strategy for identifying novel, high-quality starting points for drug discovery. The versatility of the pyrimidine scaffold ensures its continued relevance in targeting a multitude of disease-related proteins.[2][3] The choice between biochemical and cell-based screening platforms depends on the specific target and the goals of the screening campaign. Biochemical assays like AlphaLISA offer a robust and direct method for primary screening, while cell-based reporter assays provide critical physiological context for hit validation. By integrating robust assay technologies, meticulous experimental execution, and a rigorous hit triage process, researchers can effectively navigate the vast chemical space of pyrimidine libraries to uncover the next generation of therapeutic agents.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. news-medical.net [news-medical.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. revvity.com [revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. marinbio.com [marinbio.com]
- 19. lifescienceglobal.com [lifescienceglobal.com]
- 20. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. academic.oup.com [academic.oup.com]
A Comparative Guide to In Silico Docking of Pyrimidine Derivatives Against Therapeutic Targets
For researchers, scientists, and drug development professionals, understanding the molecular interactions between a ligand and its target protein is paramount. This guide provides an in-depth, objective comparison of docking studies involving pyrimidine derivatives against various protein targets, supported by experimental data and detailed protocols. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.[1][2][3]
This guide will navigate through the nuances of molecular docking, from target selection and preparation to the interpretation of binding energies and ligand-receptor interactions, using pyrimidine derivatives as a central case study. We will explore how subtle modifications to the pyrimidine core can drastically alter binding affinity and selectivity, providing a roadmap for rational drug design.
The Versatility of the Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.[2] This versatility stems from the pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, with the amino acid residues in the active sites of target proteins.
Comparative Docking Analysis: Pyrimidine Derivatives Against Key Enzyme Targets
To illustrate the practical application of molecular docking in drug discovery, we will compare the in silico performance of different pyrimidine derivatives against two distinct and therapeutically relevant enzyme classes: Kinases and Metabolic Enzymes .
Kinase Inhibitors: Targeting the ATP-Binding Pocket
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The ATP-binding site of kinases is a well-characterized target for inhibitor development. Pyrimidine derivatives have been successfully developed as potent kinase inhibitors.
A notable example is the class of pyrazolo[3,4-d]pyrimidines , which have shown significant inhibitory activity against the PI3K/mTOR pathway, a critical regulator of cell growth and survival.[5] In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited binding energies as favorable as -10.7 kcal/mol when docked into the active site of PI3K.[5]
Another important kinase target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Chalcone-substituted pyrimidines have been investigated as potential CDK2 inhibitors.[5] Docking studies of these compounds into the active site of CDK2 (PDB ID: 1HCK) revealed binding energies around -7.9 kcal/mol.[5][6] Key interactions were observed with residues such as LYS 33, GLU 12, and THR 14, which are crucial for inhibitor binding.[5][6]
Metabolic Enzyme Inhibitors: Disrupting Essential Cellular Processes
Metabolic enzymes are another critical class of drug targets. Pyrimidine derivatives have been shown to effectively inhibit various metabolic enzymes. For instance, novel synthesized pyrimidine derivatives have demonstrated potent inhibition of carbonic anhydrase isoenzymes I and II (hCA I and II) , with Ki values in the nanomolar range.[7] Similarly, these derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes implicated in Alzheimer's disease.[7]
In a different study, pyrimidine derivatives were investigated as inhibitors of glutathione reductase (GR) , an important target in cancer therapy.[8] The study found that 4-amino-2,6-dichloropyrimidine was the most effective inhibitor, with a Ki value of 0.979 µM.[8]
The following table summarizes the comparative docking performance of various pyrimidine derivatives against different protein targets.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3K/mTOR | -10.7 | Not Specified | [5] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | LYS 33, GLU 12, THR 14 | [5][6] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [5] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Not Specified (Ki = 0.979 µM) | Not Specified | [8] |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | [5] |
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of in silico studies, a standardized and rigorous protocol is essential. The following is a generalized workflow for conducting molecular docking studies of pyrimidine derivatives.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation :
-
The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
These 2D structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation :
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
All non-essential molecules, such as water and co-crystallized ligands, are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Gasteiger charges) are assigned to each atom.[9] This step is critical for accurately calculating electrostatic interactions.
-
The prepared protein is saved in the appropriate format for the docking software.
-
Part 2: Docking Simulation and Analysis
-
Grid Box Generation :
-
A 3D grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to explore different binding poses.
-
-
Docking Execution :
-
Molecular docking is performed using software such as AutoDock Vina, GLIDE, or MOE.[9] The software systematically samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
-
Analysis of Docking Results :
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the pyrimidine derivative and the amino acid residues in the active site are visualized and analyzed using software like PyMOL or Discovery Studio.[5] This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
-
Visualizing the Docking Workflow and Key Interactions
To better illustrate the process, the following diagrams, generated using Graphviz, depict a generalized workflow for in silico molecular docking and a hypothetical interaction of a pyrimidine derivative with a protein active site.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Hypothetical interactions of a pyrimidine derivative in a protein active site.
Conclusion and Future Directions
Molecular docking is an indispensable computational tool in modern drug discovery, providing valuable insights into ligand-protein interactions and guiding the rational design of novel therapeutics. This guide has demonstrated the application of in silico docking to the study of pyrimidine derivatives, a versatile class of compounds with broad pharmacological potential.
The comparative analysis highlights how different pyrimidine scaffolds interact with various protein targets, emphasizing the importance of structure-activity relationships in inhibitor design. The detailed experimental protocol provides a framework for researchers to conduct their own docking studies with scientific rigor.
Future advancements in computational power and algorithm development will undoubtedly enhance the predictive accuracy of molecular docking. Integrating these in silico methods with experimental validation remains the cornerstone of a successful drug discovery pipeline. By leveraging the power of computational chemistry, researchers can accelerate the identification and optimization of novel pyrimidine-based drug candidates, ultimately contributing to the development of new and more effective medicines.
References
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
Assessing the Selectivity of Pyrimidine-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Double-Edged Sword of Pyrimidine-Based Inhibitors
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1] Its remarkable versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems allows for potent interactions with a wide range of biological targets, particularly protein kinases.[1] This adaptability, however, presents a significant challenge: ensuring target selectivity.
Given that the ATP-binding pocket is highly conserved across the human kinome, pyrimidine-based inhibitors, which often mimic the adenine ring of ATP, can inadvertently bind to and inhibit multiple kinases.[2] This lack of specificity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[3][4] Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a regulatory hurdle but a fundamental necessity for the development of safe and effective targeted therapies.[4][5]
This guide provides a comprehensive overview of the principles and methodologies for assessing the selectivity of pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform your drug discovery programs.
The Hierarchy of Selectivity Assessment: From Benchtop to Biological System
A robust evaluation of inhibitor selectivity requires a tiered approach, moving from simplified biochemical systems to more complex and physiologically relevant cellular and in vivo models. Each level of assessment provides unique insights and helps to build a comprehensive selectivity profile.
Tier 1: Biochemical Assays - The First Line of Defense
Biochemical assays offer a direct measure of an inhibitor's potency against purified enzymes in a controlled, cell-free environment.[6] They are indispensable for initial screening and for determining intrinsic inhibitory activity.
Key Objectives:
-
Determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against the primary target.
-
Screen against a broad panel of related and unrelated targets to identify potential off-target interactions.
Common Methodologies:
-
Radiometric Assays: These classic assays, such as the [³³P]-ATP filter binding assay, directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[7][8] They are highly sensitive and considered a gold standard for kinase activity measurement.
-
Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer non-radioactive alternatives with high-throughput capabilities.[9] They rely on fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
Luminescence-Based Assays: Assays like ADP-Glo® measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[9] This format is highly sensitive and amenable to high-throughput screening.
Experimental Workflow: A Generalized In Vitro Kinase Inhibition Assay The following diagram illustrates a typical workflow for determining the IC50 of a pyrimidine-based inhibitor against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.[3]
Interpreting the Data: IC50 vs. Ki
It is crucial to understand the distinction between IC50 and Ki values.[10]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[11] It is dependent on factors like ATP and substrate concentrations.[10][12]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex.[13] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.[12][13]
The Cheng-Prusoff equation allows for the conversion of IC50 to Ki for competitive inhibitors, providing a more standardized measure of potency.[12]
Tier 2: Kinome Profiling - A Global View of Selectivity
To gain a comprehensive understanding of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases, a process known as kinome profiling.[8][14] Several commercial services offer screening against hundreds of kinases, providing a detailed map of on- and off-target activities.[15]
Data Presentation: Kinase Selectivity Tree Spot
A common way to visualize kinome profiling data is through a tree spot diagram, where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome. The size and color intensity of the circles typically correlate with the inhibitor's potency against that particular kinase.
Comparative Data: Selectivity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several pyrimidine-based compounds against a panel of kinases, illustrating how chemical modifications to the pyrimidine scaffold can significantly alter the selectivity profile.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold | [3] |
| EGFRWT | >1000 | [3] | ||
| Compound 24 | EGFRL858R/T790M | 1.1 | 100-fold | [3] |
| EGFRWT | 110 | [3] |
| Compound | c-Src IC50 (nM) | Lck IC50 (nM) | bFGFr IC50 (nM) | PDGFr IC50 (nM) | EGFr IC50 (nM) | Reference |
| PD173955 | <10 | <5 | >1000 | >1000 | >1000 | [3] |
| PD166285 | <10 | <5 | 60 | 100 | >1000 | [3] |
These data highlight the potential to achieve high selectivity for specific kinase targets through rational drug design.[3]
Tier 3: Cell-Based Assays - Bridging the Gap to Physiology
While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell.[6] Cell-based assays are therefore critical for confirming on-target activity and assessing the functional consequences of inhibition in a physiological context.[3]
Key Objectives:
-
Validate that the inhibitor can engage its target within the cell.
-
Assess the inhibitor's effect on downstream signaling pathways.
-
Determine the impact on cellular phenotypes such as proliferation, apoptosis, and cell cycle progression.[3]
-
Calculate the Selectivity Index (SI) by comparing cytotoxicity in cancer vs. normal cells.[16]
Signaling Pathway Analysis
Understanding the signaling pathway in which the target kinase operates is crucial for designing relevant cell-based assays. For example, for an EGFR inhibitor, one would assess the phosphorylation status of downstream effectors like AKT and ERK.
Caption: EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.[3]
Calculating the Selectivity Index (SI)
A critical metric derived from cell-based assays is the Selectivity Index (SI), which quantifies the differential toxicity of a compound between cancer and non-cancerous cells.[16][17]
SI = CC50 (Normal Cells) / IC50 (Cancer Cells) [16]
A higher SI value indicates greater selectivity for cancer cells, with an SI greater than 3 generally considered to be highly selective.[16][17]
Detailed Experimental Protocols
For the successful implementation of the assays described above, meticulous attention to detail is paramount. Below are generalized, step-by-step protocols for key methodologies.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This method is broadly applicable for enzymes where the reaction leads to a change in absorbance.[18]
Materials:
-
Purified enzyme
-
Substrate
-
Pyrimidine-based inhibitor
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer (UV-Vis)
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the pyrimidine inhibitor. Include a control with no inhibitor. Incubate for 15-30 minutes at a constant temperature.[18]
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[18]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a predetermined wavelength.[18]
-
Data Analysis:
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Pyrimidine-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor. Include vehicle-only controls.[3]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viable cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.[11]
-
Conclusion: A Holistic Approach to Selectivity Profiling
The development of selective pyrimidine-based inhibitors is a complex but achievable goal.[3] A thorough understanding and application of a multi-tiered assessment strategy, from initial biochemical screens to comprehensive kinome profiling and physiologically relevant cell-based assays, is paramount for success.[15] By carefully designing experiments, rigorously analyzing data, and understanding the nuances of different selectivity metrics, researchers can effectively navigate the challenges of off-target effects and advance the development of safer, more effective targeted therapies.[4][5]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic selectivity: Significance and symbolism [wisdomlib.org]
- 5. aganitha.ai [aganitha.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. clyte.tech [clyte.tech]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-pyrimidinecarboxylate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 5-pyrimidinecarboxylate, moving beyond a simple checklist to explain the scientific rationale behind each recommended step. Our goal is to empower you with the knowledge to manage your chemical waste streams with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]
These classifications are not merely administrative; they are direct indicators of the potential harm the substance can cause upon exposure. The ester and pyrimidine functional groups contribute to its chemical reactivity and toxicological profile. Therefore, all handling and disposal operations must be conducted with appropriate precautions to mitigate these risks.
Quantitative Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Description | Primary Exposure Route(s) |
| Skin Irritation, Category 2 | H315 | Warning | Causes skin irritation | Dermal |
| Eye Irritation, Category 2 | H319 | Warning | Causes serious eye irritation | Ocular |
| STOT SE, Category 3 | H335 | Warning | May cause respiratory irritation | Inhalation |
Source: PubChem, Sigma-Aldrich[2][3]
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound waste:
-
Eye Protection : Tightly fitting safety goggles or a face shield are essential to prevent accidental splashes to the eyes.[2]
-
Hand Protection : Chemically impermeable gloves (e.g., nitrile or neoprene) must be worn.[2] Always inspect gloves for tears or punctures before use.
-
Body Protection : A laboratory coat or chemical-resistant apron is required to prevent skin contact.[4]
-
Respiratory Protection : If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]
All handling of this compound waste should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[5][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] Inadvertent mixing of incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fires.
Protocol for Segregation and Containment:
-
Designated Waste Container : Use a dedicated, chemically compatible, and leak-proof container for all this compound waste.[8][9] Glass or polyethylene containers are generally suitable. Avoid using metal containers for acidic or basic waste streams.[8]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard pictograms (e.g., exclamation mark for irritant).[10]
-
Waste Streams :
-
Solid Waste : Collect unadulterated solid this compound in a designated solid waste container.
-
Liquid Waste : If dissolved in a solvent, collect in a designated liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[4] For instance, do not mix with strong oxidizing agents.
-
Contaminated Materials : Any materials, such as weighing paper, pipette tips, or spill cleanup materials, that are contaminated with this compound must be disposed of in the designated solid hazardous waste container.[5]
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[6] After rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
-
On-Site Storage and Accumulation: The Satellite Accumulation Area (SAA)
The Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[9][10]
Key Requirements for SAAs:
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][10]
-
Container Management : Waste containers in the SAA must be kept securely closed except when adding waste.[9] They should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[5]
-
Volume Limits : A laboratory can accumulate up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste in an SAA.[11]
Disposal Procedures: The Primary and Compliant Pathway
The most critical aspect of this guide is the definitive, compliant disposal procedure. For this compound, as with most synthetic organic compounds used in research, the only appropriate and legally compliant method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection : Following the segregation and containment protocols outlined in Section 3, collect all waste streams containing this compound.
-
Storage : Store the properly labeled and sealed waste containers in your designated SAA, adhering to all institutional and EPA guidelines.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[6]
-
Documentation : Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. Your EHS office will guide you through this process.
The primary disposal route for this type of organic chemical waste is typically high-temperature incineration by a specialized facility.[5][12] This method ensures the complete destruction of the compound, preventing its release into the environment.
Decision Workflow for Disposal
Caption: A logical workflow for the proper disposal of this compound.
Scientific Insights: The Rationale Behind Prohibiting In-Lab Treatment
While it may be tempting to consider in-lab chemical treatment to neutralize waste, this is strongly discouraged for this compound without specific, validated protocols and the express permission of your EHS department. The reasoning is rooted in the chemical nature of the molecule.
The molecule contains two key features: an ethyl ester and a pyrimidine ring.
-
Ester Hydrolysis : The ethyl ester group can be hydrolyzed under basic conditions (saponification) to yield ethanol and the corresponding pyrimidine carboxylate salt. While this breaks down one part of the molecule, it does not destroy the core pyrimidine ring.[13][14]
-
Pyrimidine Ring Stability : The pyrimidine ring is aromatic and relatively stable.[3] Its degradation often requires harsh conditions or complex enzymatic pathways not suitable for a standard laboratory waste procedure.[1][8][10] Incomplete reactions could lead to the formation of unknown, potentially more hazardous byproducts.
Therefore, attempting in-lab degradation poses a significant risk of incomplete reaction, creation of unknown hazards, and non-compliance with hazardous waste regulations. The only self-validating and trustworthy system is professional disposal.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soapy water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[6]
By adhering to these comprehensive procedures, you not only ensure the safe disposal of this compound but also uphold the principles of responsible scientific practice. This commitment to safety and environmental stewardship is a hallmark of excellence in research and development.
References
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Degradation of Pyrimidines — Enzymes, Localization and Role in Metabolism [ouci.dntb.gov.ua]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. This compound | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 13. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Practical Guide to Handling Ethyl 5-pyrimidinecarboxylate
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-pyrimidinecarboxylate, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Immediate Safety Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling.[1][2] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][4]
These classifications necessitate a proactive approach to personal protection and laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, designed for quick reference and immediate implementation.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against splashes and airborne particles that can cause serious eye irritation.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) inspected before use. A flame-resistant lab coat or impervious clothing. | To prevent skin contact, which is a primary route of exposure and can cause irritation.[6][7] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[7] |
Expert Insight: The choice of glove material is crucial. While nitrile gloves offer good protection for incidental contact, for prolonged handling or in the event of a spill, neoprene gloves provide a higher level of chemical resistance. Always inspect your gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling chemicals minimizes risk and ensures reproducibility. The following workflow provides a clear, procedural guide for working with this compound.
References
- 1. This compound | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
